Glaziovine ((C18H17NO3) is a proaporphine alkaloid, often considered a metabolic precursor to aporphine alkaloids [1]. It contains a cyclohexadienone system and can rearrange to aporphines upon acid treatment [1]. A key structural feature is its stereochemistry; the (6aS)-configuration is the naturally prevalent form, as identified in Duguetia vallicola [2].
Despite its structural similarity to simpler proaporphines, this compound is notable for its historical medicinal use as a tranquilizer for anxiety and depression [1]. Its pharmacological profile is promising but underexplored compared to other alkaloids [1].
This compound is found in several plant families, with varying concentrations reported in different species and plant parts. The table below summarizes key natural sources and their reported this compound content.
| Plant Source | Reported this compound Content | Part Used | Key Notes |
|---|---|---|---|
| Nardostachys jatamansi [3] | 35% (of total alkaloid peak area) [3] | Roots & Rhizomes | Major alkaloid in the optimized extract [3] |
| Duguetia vallicola [2] | ~0.27% (dry weight) [2] | Leaves | Renewable source; (6aS)-stereochemistry [2] |
| Ocotea glaziovii [2] | 0.18-0.35% (isolation yield) [2] | Not Specified | Early source of the alkaloid [2] |
| Annona purpurea [3] | Present (concentration not specified) [3] | Stems & Leaves | Dextro-isomer; showed tumor-inhibitory activity [3] |
| Hypserpa nitida [3] | Present (concentration not specified) [3] | Not Specified | Suppressed hepatitis B viral antigen [3] |
This compound is part of the Benzylisoquinoline Alkaloid (BIA) family. Recent research has elucidated key cytochrome P450 enzymes responsible for its formation, enabling its production in engineered yeast [4].
The following diagram illustrates the core biosynthetic pathway from primary metabolites to this compound, highlighting the key enzymatic steps.
Key enzymes in the pathway include:
De Novo Production in Yeast: Researchers have successfully reconstructed this pathway in Saccharomyces cerevisiae (budding yeast) for the de novo production of both (R)- and (S)-glaziovine, providing a sustainable source for further research and development [4].
This compound exhibits a range of pharmacological activities, making it a candidate for several therapeutic areas.
| Pharmacological Activity | Reported Findings / Mechanism | Experimental Context |
|---|---|---|
| Neuropsychiatric Effects | Anxiolytic effect comparable to diazepam [2]. | Human clinical trial [2]. |
| Anticancer & Immunomodulation | Tumor inhibitor against 9-KB cancer cells [3]; inhibits T regulatory cell expansion [6]. | In vitro studies [3] [6]. |
| Antiviral Activity | Suppressed hepatitis B viral antigen (IC50: 0.088 mM) [3]. | In vitro (Hep G2.2.15 cells) [3]. |
| Antioxidant Activity | Shown to have antioxidant properties via in silico studies [3]. | Computational prediction for neurodegenerative disease treatment [3]. |
A detailed study optimized this compound production using cell suspension cultures of Nardostachys jatamansi, providing a reproducible protocol [3].
The following diagram outlines the key stages of the established protocol, from callus induction to elicitor treatment and analysis.
Detailed Methodological Steps [3]:
Callus Induction:
Cell Suspension Culture:
Elicitor Treatment for Enhanced Yield:
Analysis:
This compound is a promising proaporphine alkaloid with a documented pharmacological profile and established methods for bioproduction. Key future research directions include:
The following table summarizes the key neuropharmacological and related properties of glaziovine identified in the available literature:
| Property / Aspect | Details & Findings | Source / Context |
|---|---|---|
| Primary Indication | Relief of anxiety (Anxiolytic) | Patent [1] |
| Chemical Class | Pro-aporphine alkaloid (a benzylisoquinoline alkaloid, BIA) | [2] [3] [4] |
| Tranquilizer Use | Used as a tranquilizer; described as having neuropharmacological properties | [3] [4] |
| Neurodegenerative Potential | Identified via in-silico studies as a candidate for treating neurodegenerative disorders (e.g., Alzheimer's) due to antioxidant properties | [3] |
| Other Bioactivities | Tumor inhibition (vs. 9-KB cancer cells); suppression of hepatitis B viral antigen | [3] |
For researchers designing experiments, here are methodologies and key data from existing studies on this compound.
While the search results do not provide full step-by-step laboratory protocols, they reference several key experimental methods used to study this compound:
A foundational human study from 1978 provides initial pharmacokinetic data, summarized in the table below: [4]
| Parameter | Finding |
|---|---|
| Administered Form | This compound-14C (20 mg) in capsules (oral) and vials (intravenous) |
| Time to Peak Plasma Level (Oral) | ~2 hours |
| Enteral Absorption | 78% to 84% (indicating high absorption) |
| Urinary Excretion (24h) | 38% (oral) and 50% (i.v.) of total radioactivity |
| Primary Metabolite | This compound glucuronide |
A more recent machine learning-based study on oral bioavailability (F) prediction listed this compound as a base and phenol, predicted to be a substrate for CYP3A4 and MDR-1 (P-glycoprotein). The model underpredicted its bioavailability in humans by 3.6-fold, suggesting its absorption may be more complex than initially thought. [5]
The available data points to several potential mechanisms, though these require validation.
Potential and Inferred Mechanisms of this compound
The search results highlight significant gaps in our current understanding of this compound:
Duguetia vallicola is a tree native to Central and northwestern South America and belongs to the Annonaceae family [1]. Its leaves serve as a convenient and renewable source for the proaporphine alkaloid (6aS)-glaziovine [2] [3]. This natural product is of great interest due to its psychoactive properties [2].
Ethanolic extracts from the wood and bark of Duguetia vallicola exhibit significant antibacterial and antibiofilm activity against clinical isolates of Pseudomonas aeruginosa, a multi-drug resistant opportunistic pathogen [4].
The table below summarizes the Minimum Inhibitory Concentration required to inhibit 90% of growth (MIC90) for various clinical isolates [4].
| P. aeruginosa Isolate | Wood Extract MIC90 (μg/mL) | Bark Extract MIC90 (μg/mL) |
|---|---|---|
| CLI 12 | 3800 | 6300 |
| CLI 15 | 180 | 1460 |
| CLI 50 | 500 | 2200 |
| CLI 51 | 3000 | 1600 |
| CLI 52 | 490 | 73 |
| CLI 54 | 1270 | 300 |
| CLI 55 | 3120 | 2000 |
| CLI 56 | 1480 | 392 |
| CLI 57 | 2600 | 62.5 |
| CLI 58 | 2790 | 794 |
| CLI 97 | 1560 | 250 |
| CLI 212 | 1430 | 100 |
The extracts were also effective in inhibiting mature biofilms. The effect varied between isolates, with the wood extract showing a biomass reduction between 11.5% and 93.7%, and the bark extract between 16.0% and 48.4% [4]. Statistical analysis indicated that the effect of the extracts was not significantly different from the positive control, ciprofloxacin [4].
The primary antibacterial mechanism of the D. vallicola wood and bark extracts is associated with damage to bacterial cell membrane integrity, leading to cell death [4].
Experimental evidence supporting this mechanism includes:
For researchers seeking to replicate or build upon these findings, here are the key methodologies from the studies.
The following diagram maps the key research pathways involving Duguetia vallicola, from plant material to potential therapeutic applications.
This diagram outlines the workflow from plant extraction to biological evaluation of Duguetia vallicola compounds.
The experimental workflow for investigating the antibacterial properties of these extracts is detailed below.
This diagram illustrates the key experimental steps for evaluating the antibacterial mechanism of Duguetia vallicola extracts.
The following table summarizes the key pharmacokinetic parameters of glaziovine from a 1978 study in healthy human volunteers [1] [2].
| Parameter | Value (Oral) | Value (Intravenous) |
|---|---|---|
| Dose | 20 mg (in capsules) | 20 mg (in vials) |
| Time to Peak Plasma Level | 2 hours | Not Applicable |
| Enteral Absorption | 78% - 84% | Not Applicable |
| Cumulative Urinary Excretion (24h) | 38% of total radioactivity | 50% of total radioactivity |
| Identified Metabolites | This compound glucuronide (sole metabolite) | This compound glucuronide (sole metabolite) |
A 2021 study on machine learning models for predicting oral bioavailability also mentioned this compound, noting a 3.6-fold underprediction of its bioavailability by their model. This suggests that this compound's observed human bioavailability was higher than what the in-silico model calculated [3].
The methodology from the 1978 study is detailed below [1] [2]:
The following diagram illustrates this experimental workflow:
Experimental workflow for this compound pharmacokinetics study [1] [2].
The table below summarizes the quantitative data on glaziovine's absorption and excretion from a human volunteer study [1] [2].
| Parameter | Result (Oral Administration) | Result (Intravenous Administration) |
|---|---|---|
| Enteral Absorption | 78% - 84% | Not Applicable |
| Time to Peak Plasma Level | 2 hours | Not Applicable |
| Cumulative Urinary Excretion (over 24h) | 38% of administered dose | 50% of administered dose |
| Primary Metabolic Pathway | Glucuronidation (this compound glucuronide identified as the sole metabolite in urine) |
The foundational data comes from a 1978 comparative study in healthy human volunteers [1] [2].
The following diagram illustrates the logical flow and key components of the experimental protocol used in the this compound pharmacokinetic study.
This compound pharmacokinetic study protocol and key findings.
Advanced mass spectrometry techniques are central to the identification and characterization of glaziovine and related compounds.
| Technique | Key Application | Supporting Evidence from Literature |
|---|---|---|
| UPLC-Q-TOF-MS | Provides high-resolution mass data for precise molecular formula assignment and structural characterization. | Used to identify this compound in Nardostachys jatamansi [1] and to profile 46 BIAs in sacred lotus [2]. |
| UPLC-QTOF-HRMS/MS | Enforces identification confidence via fragmentation patterns; ideal for discovering new or related metabolites. | A core technique in the IQAMDB database for dereplicating isoquinoline alkaloids [3]. |
| MALDI-MSI (Mass Spectrometry Imaging) | Reveals the spatial distribution of compounds within plant tissue, e.g., leaves vs. seeds. | Used to map the location of BIAs in different lotus tissues [2]. |
| Molecular Networking | Compares MS/MS spectra to visualize related compounds; efficient for identifying analogs and novel metabolites. | A validated strategy using the IQAMDB to pinpoint new compounds in complex plant extracts [3]. |
Here are the summarized experimental workflows for metabolite extraction and analysis based on the research.
This is a generalized protocol adapted from methods used to study alkaloids in Nelumbo nucifera and Annona montana [2] [3].
The following parameters are typical for the analysis of isoquinoline alkaloids like this compound [2] [3].
The workflow for the LC-MS analysis and data processing can be visualized as follows:
This compound is a pro-aporphine alkaloid originating from the benzylisoquinoline alkaloid (BIA) pathway [5] [6]. Key steps in its formation involve specialized cytochrome P450 (CYP) enzymes.
The biosynthetic route to this compound and related compounds is summarized below:
Glaziovine is a proaporphine alkaloid found in plants like Duguetia vallicola and Nardostachys jatamansi [1] [2] [3]. The table below summarizes key findings on its anxiolytic effects:
| Aspect | Details |
|---|---|
| Anxiolytic Property | Reported as a tranquilizer for treating anxiety and depression [3]. |
| Clinical Performance | Demonstrated comparable efficacy to diazepam in a double-blind clinical trial [2]. |
| Additional Clinical Effects | Shown anti-ulcer activity in a short-term controlled trial, comparable to cimetidine [2]. |
| Source & Yield | Duguetia vallicola leaves provide a renewable source, yielding approximately 0.27% (6aS)-glaziovine [2]. |
The exact signaling pathways for this compound's anxiolytic effect are not fully detailed in the available literature. However, its classification as a psychoactive proaporphine alkaloid suggests interaction with key neurotransmitter systems in the central nervous system. The following diagram outlines a plausible high-level pathway based on its known effects.
A proposed high-level pathway for this compound's anxiolytic effect.
For researchers looking to validate or explore this compound's properties, here are key methodologies from the literature.
Cell suspension cultures can be used to enhance this compound production.
Duguetia vallicola leaves serve as a convenient, renewable source [2].
Despite promising clinical data, several aspects of this compound require further investigation:
| Category | Details |
|---|---|
| Basic Classification | Proaporphine alkaloid (a type of isoquinoline alkaloid) [1] [2] |
| Key Pharmacological Interests | Anxiolytic (comparable to diazepam in early trials), neuropharmacological properties, potential anti-ulcer activity, anti-HBV and cytotoxic activity in vitro [3] [4] [2] |
| Human Pharmacokinetics (Preliminary) | - Enteral Absorption: 78-84% [4]
A 2024 study used Nardostachys jatamansi cell suspension cultures to enhance this compound and actinidine production [3].
This compound is a Benzylisoquinoline Alkaloid (BIA). The biosynthetic pathway involves specific cytochrome P450 enzymes [5] [6].
This compound shows promising neuropharmacological activities. While preliminary human data suggests good absorption, modern and comprehensive clinical pharmacokinetic studies are needed. Recent advances in plant cell culture and a clearer understanding of its biosynthesis offer sustainable production methods to support further pharmaceutical development.
This compound ((±)-Glaziovine) is a proaporphine alkaloid that has attracted significant research interest due to its diverse pharmacological properties and unique chemical structure. This benzylisoquinoline alkaloid (BIA) exhibits a tetrahydroisoquinoline framework characterized by a cyclohexadienone system that can rearrange to aporphines under acidic conditions. This compound has been utilized in human medicine as a tranquilizer for anxiety and depression, demonstrating its central nervous system activity [1]. Recent research has expanded its potential therapeutic applications, with studies revealing anti-hepatitis B virus activity (IC~50~ 0.088 mM in Hep G2.2.15 cells) and tumor inhibition properties against 9-KB cancer cells [2].
Natural sources of this compound include Nardostachys jatamansi, Ocotea glaziovii, Annona purpurea, Duguetia vallicola, and Nectandra cuspidata [2]. In Nardostachys jatamansi, this compound represents approximately 35% of the total alkaloid content based on peak area analysis by UPLC-Q-TOF-MS [2]. The structural complexity and stereochemical considerations of this compound present significant challenges for chemical synthesis, driving research into both conventional synthetic approaches and biotechnological production methods. These Application Notes and Protocols compile the most effective synthesis strategies, optimized experimental procedures, and technical considerations to support researchers in the efficient production of this compound for pharmaceutical development.
This compound synthesis methodologies can be broadly categorized into three main approaches: classical chemical synthesis, patented industrial routes, and biotechnological production. Each approach offers distinct advantages and limitations in terms of synthetic efficiency, stereochemical control, scalability, and sustainability. The classical chemical synthesis primarily employs phenolic oxidative coupling as a key transformation, while biotechnological approaches leverage plant cell suspension cultures with elicitor treatment to enhance yields. More recently, advances in synthetic biology and enzyme engineering have enabled the development of biocatalytic routes, potentially offering more sustainable and stereoselective production platforms.
The selection of an appropriate synthesis strategy depends on multiple factors, including target quantity, purity requirements, available infrastructure, and intended application. For milligram-scale research applications, classical synthetic routes may be preferable, while for larger-scale pharmaceutical production, biotechnological approaches or optimized patented routes may offer better economic viability. The table below summarizes the key characteristics of each major synthesis approach:
Table 1: Comparison of Major this compound Synthesis Approaches
| Synthesis Method | Key Features | Overall Yield | Stereochemical Control | Scalability | Technical Complexity |
|---|---|---|---|---|---|
| Phenolic Oxidative Coupling | Classical route, uses K~3~Fe(CN)~6~ as oxidant | Moderate | Racemic mixture | Laboratory scale | Moderate |
| Patented Chemical Synthesis | Multi-step sequence, Bischler-Napieralski reaction | Not reported | Racemic mixture | Potential for industrial scale | High |
| Cell Suspension Culture | Bioproduction, elicitor-enhanced | 2.18-2.98 mg/g DW with elicitors | Plant-dependent | Industrial bioreactor | High |
| Enzyme-Catalyzed Biosynthesis | Recombinant enzymes, synthetic biology | Not fully established | Enantiospecific | Potentially high with engineering | Very High |
Synthetic efficiency varies considerably across different this compound production methods, with significant implications for research and development planning. Critical evaluation of yield data, production rates, and process requirements enables evidence-based selection of appropriate methodologies. Biotechnological approaches, particularly optimized cell suspension cultures, demonstrate superior productivity metrics for this compound production compared to conventional extraction from plant material, while chemical synthesis offers advantages in process control and purity.
The following table provides a detailed comparison of quantitative parameters for this compound production methods, compiled from published research and patent literature:
Table 2: Quantitative Parameters for this compound Production Methods
| Production Method | Key Reagents/Conditions | This compound Yield | Productivity Rate | Purity Considerations |
|---|---|---|---|---|
| Phenolic Oxidative Coupling [3] [4] | K~3~Fe(CN)~6~, NH~3~, MeOH, N~2~ atmosphere | Not quantified | Not reported | Requires chromatographic purification, dimeric byproducts |
| Cell Suspension Culture (Control) [2] | MS medium, 0.2 mg/L NAA, 0.1 mg/L BAP | 0.98 mg/g DW | Not reported | UPLC-MS confirmation, mixed alkaloid profile |
| Cell Suspension + MeJA Elicitor [2] | 25 μM Methyl jasmonate, 24h treatment | 2.98 mg/g DW | ~3-fold enhancement vs control | Standardized alkaloid extract |
| Cell Suspension + LPS Elicitor [2] | 50 mg/L Lipopolysaccharide, 24h treatment | 2.18 mg/g DW | ~2.2-fold enhancement vs control | Standardized alkaloid extract |
| Plant Extraction [2] | Ethanol with 0.1 M HCl, UPLC-Q-TOF-MS | 35% of total alkaloids | Varies by plant source | Complex mixture, requires purification |
The phenolic oxidative coupling method represents a classical approach to this compound synthesis, first reported by Kametani and Yagi in 1967 [3] [4]. This route employs a biomimetic strategy inspired by natural enzymatic processes, where potassium ferricyanide serves as a one-electron oxidant to facilitate the intramolecular C-C bond formation that generates the proaporphine skeleton. The reaction proceeds through a phenoxy radical intermediate that undergoes regioselective coupling to form the characteristic tetracyclic framework of this compound. The protocol offers the advantage of direct ring formation without requiring extensive protection/deprotection sequences, making it efficient for laboratory-scale synthesis.
Precursor Preparation: Begin with synthesis of (±)-N-methylcoclaurine as the starting material. Confirm purity by TLC and NMR before proceeding.
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve (±)-N-methylcoclaurine (1.0 g, 3.7 mmol) in methanol (150 mL). Add concentrated ammonia solution (75 mL) to the reaction mixture while maintaining a nitrogen atmosphere.
Oxidative Coupling: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add a solution of potassium ferricyanide (3.65 g, 11.1 mmol) in water (75 mL) dropwise over 30 minutes with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
Reaction Monitoring: After complete addition, continue stirring for 4 hours at 0-5°C. Monitor reaction progress by TLC (silica gel, CHCl~3~:MeOH:NH~4~OH, 90:9:1). The starting material (R~f~ ≈ 0.35) should diminish with concurrent formation of this compound (R~f~ ≈ 0.55).
Workup Procedure: Quench the reaction by adding saturated sodium thiosulfate solution (50 mL) to reduce excess oxidant. Extract the aqueous mixture with chloroform (3 × 100 mL). Combine the organic extracts and wash with brine (100 mL), then dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure to obtain a crude residue. Purify by flash column chromatography on silica gel using a gradient elution of chloroform-methanol (98:2 to 90:10). Combine fractions containing this compound and evaporate to dryness.
Characterization: The final product should be characterized by MP, IR, ~1~H-NMR, and MS for confirmation of structure and purity. The spectral data should match literature values [4].
Cell suspension cultures of this compound-producing plants offer a sustainable alternative to chemical synthesis or wild harvest of plant material. This approach leverages the plant's innate biosynthetic machinery while overcoming limitations of field cultivation through controlled in vitro propagation. The strategic application of elicitor compounds further enhances this compound production by triggering the plant's defense responses, which upregulate alkaloid biosynthesis pathways. Both biotic elicitors (chitin, LPS) and abiotic elicitors (methyl jasmonate, salicylic acid) have demonstrated efficacy in stimulating this compound accumulation, with specific elicitors showing selective enhancement of different alkaloids in the pathway [2].
Callus Induction:
Cell Suspension Culture Initiation:
Elicitor Treatment:
Harvest and Extraction:
Analysis and Quantification:
The benzylisoquinoline alkaloid (BIA) biosynthetic pathway represents a highly conserved yet adaptable metabolic network in plants. This compound biosynthesis proceeds through the central BIA intermediate (S)-N-methylcoclaurine, which undergoes intramolecular phenolic coupling to form the proaporphine skeleton. Recent research has identified specific cytochrome P450 enzymes, particularly members of the CYP80 family, that catalyze this key coupling reaction [5] [6]. In sacred lotus (Nelumbo nucifera), NnCYP80Q1 has been characterized as a proaporphine synthase that converts (R)-N-methylcoclaurine to (R)-glaziovine, demonstrating the R-enantiospecificity of this pathway in certain species [6].
Comparative studies across plant taxa reveal both conservation and diversification in this compound biosynthesis. In Aristolochia contorta (a Magnoliid species), a promiscuous CYP80Q enzyme (AcCYP80Q8) converts both (S,R)-N-methylcoclaurine to (S,R)-glaziovine, contrasting with the stereospecific CYP80Q in sacred lotus that exclusively recognizes the (R)-enantiomer [5]. This fundamental understanding of this compound biosynthesis enables multiple engineering strategies:
Table 3: Molecular Engineering Approaches for this compound Production
| Engineering Strategy | Target Components | Expected Outcome | Technical Challenges |
|---|---|---|---|
| Enzyme Engineering | CYP80 variants for improved activity/substrate specificity | Enhanced catalytic efficiency, altered stereoselectivity | Structure-function relationships, heterologous expression |
| Pathway Regulation | Transcription factors regulating BIA genes | Coordinated upregulation of entire pathway | Identification of specific regulators, pleiotropic effects |
| Synthetic Biology | Reconstitution in microbial hosts | High-titer production in fermentable systems | Enzyme compatibility, cofactor balancing, toxicity |
| Gene Cluster Engineering | Coordinated expression of BIA genes | Improved metabolic flux, stability of production | Identification of native clusters, artificial cluster assembly |
The following diagram illustrates the core biosynthetic pathway of this compound, highlighting key enzymatic steps and branch points to related alkaloids:
Heterologous production systems for this compound represent a promising alternative to plant extraction or chemical synthesis, offering potential advantages in scalability, control, and sustainability. Both microbial hosts (yeast, E. coli) and plant-based systems have been explored for production of benzylisoquinoline alkaloids, with successful reconstitution of segments of the pathway demonstrated for related compounds. The identification and characterization of R-enantiospecific methyltransferases and cytochrome P450 oxidoreductases in sacred lotus provides critical molecular tools for engineering this compound biosynthesis in heterologous systems [6].
Key considerations for developing effective this compound production platforms include:
Host Selection: Saccharomyces cerevisiae offers advantages for expressing plant P450 enzymes due to its endogenous cytochrome P450 system, while E. coli may provide higher growth rates and easier engineering.
Cofactor Balancing: Optimize supplies of SAM for methyltransferases and NADPH for P450 enzymes to prevent metabolic bottlenecks.
Compartmentalization: Target enzymes to appropriate subcellular locations to reduce toxicity, improve substrate channeling, and enhance pathway efficiency.
Transport Engineering: Engineer export systems to transport this compound out of production cells, reducing feedback inhibition and simplifying recovery.
The following workflow illustrates the integrated approach to this compound production through cell suspension culture with elicitor enhancement:
The synthetic methodologies for this compound production have evolved significantly from classical chemical approaches to integrated biotechnological strategies. Phenolic oxidative coupling remains a valuable method for laboratory-scale synthesis, while cell suspension cultures with elicitor enhancement offer a sustainable alternative for larger-scale production. The continuing elucidation of this compound biosynthetic pathways and key enzymes, particularly the CYP80 family of cytochrome P450s, provides exciting opportunities for future synthetic biology applications.
Looking forward, several emerging technologies promise to transform this compound production. CRISPR-based genome editing of producer plants could enhance native biosynthesis, while cell-free enzyme systems may offer new routes for controlled synthesis. Additionally, machine learning approaches to predict optimal elicitor combinations and culture conditions could significantly improve bioproduction yields. As these technologies mature, they will likely converge to enable efficient, scalable, and sustainable production of this compound to meet pharmaceutical needs while conserving natural plant resources.
The table below summarizes the context in which glaziovine is mentioned in the searched literature, which primarily confirms its identity and natural sources.
| Context | Relevant Findings | Citation |
|---|---|---|
| Natural Source & Abundance | Identified as one of the major alkaloids in Nardostachys jatamansi, constituting approximately 35% of the total alkaloid content in an optimized extract. | [1] |
| Chemical Classification | Described as a pro-aporphine alkaloid, which is a type of isoquinoline alkaloid. | [1] [2] |
| Biological Activity | Mentioned to have potential as a tranquilizer and to exhibit activity against hepatitis B virus and certain cancer cells (9-KB) in vitro. | [1] |
| Synthetic Route | A 1967 paper describes its total synthesis via phenolic oxidative coupling of (±)-N-methylcoclaurine. | [3] |
Since the immediate search did not yield the spectral data, here are concrete steps you can take to locate the specific NMR information for this compound:
I hope this structured information helps guide your next steps. If you happen to find an NMR data set for this compound from another source and would like assistance with its interpretation, please feel free to ask!
Glaziovine is an alkaloid with documented neuropharmacological and anti-ulcerogenic properties [1] [2]. The table below summarizes the key information available from the search results.
| Aspect | Available Information | Source & Context |
|---|---|---|
| Pharmacology | Neuropharmacological properties; anti-ulcerogenic effects (shown in guinea pigs and rats). | [1] [2] |
| Pharmacokinetics | High enteral absorption (~78-84%); peak plasma levels at 2 hours (oral); primary metabolite is this compound glucuronide. | Human study from 1978 [2] |
| Chemical Synthesis | Synthesized via 8,1'-ring closure of 1-benzylisoquinoline derivatives. | Synthetic chemistry papers from 1975 [3] [4] |
| Analytical Methods | No detailed methods for this compound itself were found in the search results. | - |
Although direct protocols for this compound are unavailable, analytical methods for structurally related benzylisoquinoline alkaloids (BIAs) are well-established. The following workflow, based on a modern review of lotus alkaloids, provides a robust starting point for developing your own this compound detection protocol [5].
Any developed analytical method must be validated to ensure reliability, accuracy, and reproducibility. The following table outlines the key parameters to investigate, guided by general principles of analytical chemistry and specific recommendations for alkaloid analysis and pharmaceuticals [5] [6].
| Validation Parameter | Experimental Procedure & Target |
|---|---|
| Specificity | Demonstrate that the signal is from this compound and not interferents. Analyze blank matrix and spiked matrix. |
| Linearity & Range | Analyze at least 5 concentration levels. Calculate a regression curve (e.g., y = mx + c). R² > 0.99 is typically expected. |
| Accuracy | Perform recovery studies using QC samples at low, medium, and high concentrations. Recovery should be consistent and close to 100%. |
| Precision | Repeatability: Analyze QC samples (n≥6) in one day. Intermediate Precision: Analyze QC samples on different days/analysts. RSD should be <15%. | | Limit of Quantification (LOQ) | The lowest standard on the calibration curve with accuracy and precision <20% RSD. | | Robustness | Deliberately introduce small changes (e.g., mobile phase pH ±0.1, column temperature ±2°C). The method should remain unaffected. |
This compound is a pro-aporphine alkaloid with documented neuropharmacological properties that has been investigated for potential therapeutic applications. Early research indicates this compound demonstrates very high enteral absorption in both human and canine models, making it an interesting candidate for oral drug delivery systems. The molecule's metabolism follows a relatively straightforward pathway, with This compound glucuronide identified as its sole metabolite in human studies [1] [2].
From a chemical perspective, this compound exhibits a very high partition coefficient value from buffered water solutions into both benzene and chloroform at alkaline pH, indicating significant lipophilicity under these conditions [3]. This property likely contributes to its absorption profile and tissue distribution characteristics. Research in dog models has revealed that after intravenous administration, this compound concentrations are higher in heart, liver, kidneys, and brain tissues, with lower distribution to skeletal muscle, skin, and plasma [3].
Table 1: Comparative pharmacokinetic parameters of this compound across species
| Parameter | Human Data | Canine Data | Experimental Conditions |
|---|---|---|---|
| Enteral Absorption | 78-84% | 80-98% | Calculated from urinary excretion and AUC comparisons [1] [3] |
| Time to Peak Plasma (Oral) | 2 hours | 1 hour | Measured after capsule administration [1] [3] |
| 24-hr Urinary Excretion (Oral) | 38% | 39% | Cumulative excretion of total radioactivity [1] [3] |
| 24-hr Urinary Excretion (IV) | 50% | 49% | Cumulative excretion of total radioactivity [1] [3] |
| Sole Metabolite Identified | This compound glucuronide | Not specified | Urine analysis [1] |
| Biliary Excretion | Not documented | Significant | Evidence from biliary fistula studies [3] |
Contemporary research has incorporated this compound into benchmark datasets for evaluating computational bioavailability prediction models. A 2021 study developing machine learning models for human oral bioavailability prediction reported a 3.6-fold underprediction for this compound, classifying it as a phenolic base with predicted CYP3A4 and MDR-1 substrate characteristics [4]. This finding highlights the complex absorption and metabolism profile of this compound that presents challenges for in silico modeling approaches.
Purpose: To evaluate the pharmacokinetic profile and bioavailability of this compound following oral administration in human subjects.
Materials:
Methodology:
Key Findings: The oral route demonstrates high enteral absorption (78-84%) with peak plasma concentrations at 2 hours post-administration. The 24-hour cumulative urinary excretion reaches 38% of the administered dose, with this compound glucuronide identified as the exclusive metabolite [1] [2].
Purpose: To determine absolute bioavailability and clearance parameters of this compound following intravenous administration.
Materials:
Methodology:
Key Findings: Intravenous administration results in higher cumulative urinary excretion (50% over 24 hours) compared to oral administration, allowing for accurate bioavailability calculations when comparing AUC values [1] [2].
Purpose: To investigate the tissue distribution profile of this compound in a canine model.
Materials:
Methodology:
Key Findings: this compound demonstrates preferential distribution to highly perfused organs including heart, liver, kidneys, and brain. The compound undergoes significant biliary excretion in dogs, suggesting enterohepatic circulation may influence its pharmacokinetic profile [3].
Figure 1: Integrated pharmacokinetic pathway of this compound following oral and intravenous administration
Table 2: Assessment of this compound administration routes for research applications
| Administration Route | Advantages | Limitations | Recommended Applications |
|---|
| Oral (Capsule) | High enteral absorption (78-84%) Non-invasive Suitable for chronic dosing | Delayed T~max~ (2 hours) First-pass metabolism Variable GI influences | Chronic efficacy studies Outpatient administration Formulation development | | Intravenous | Complete bioavailability Precise dosing control Immediate systemic availability | Invasive procedure Specialized personnel required Rapid distribution phase | Absolute bioavailability studies Tissue distribution assessment Clearance mechanism identification | | Potential Alternative Routes | Bypass first-pass metabolism (sublingual/buccal) Sustained delivery (transdermal) | No specific this compound data available Formulation challenges | Future development opportunities Specialized therapeutic applications |
Based on the available research data, several protocol optimizations can enhance this compound pharmacokinetic studies:
Bioavailability Calculation: Utilize both urinary excretion data and AUC comparisons between IV and oral routes as complementary assessment methods [1] [3].
Species Selection: Consider canine models for preliminary tissue distribution studies, noting the significant biliary excretion observed in this species that may differ from human patterns [3].
Metabolite Identification: Include glucuronidase treatment in urine sample preparation to confirm the presence of this compound glucuronide as the primary metabolite [1].
Dosing Considerations: Account for the high lipophilicity of this compound in formulation development, particularly for oral delivery systems [3].
The comprehensive pharmacokinetic evaluation of this compound administration routes reveals a compound with favorable oral absorption characteristics and predictable metabolism. The experimental protocols outlined provide validated methodologies for further investigation of this pro-aporphine alkaloid's therapeutic potential. The high enteral absorption and established metabolic pathway support continued development of oral formulations, while the tissue distribution profile suggests potential for central nervous system applications.
Future research directions should include formulation optimization to enhance bioavailability, detailed investigation of active transport mechanisms potentially involved in its absorption, and clinical correlation of pharmacokinetic parameters with therapeutic effects. The established protocols provide a robust foundation for these continued investigations.
Glaziovine is an alkaloid that has been identified in several plants. The table below summarizes the contexts in which it has been mentioned in the scientific literature.
| Source Plant/Formulation | Reported Context of this compound | Mentioned Stability Information |
|---|---|---|
| Berberis species [1] | Listed as a constituent alkaloid. | None provided. |
| Sceletium species [2] | Listed as an isolated alkaloid. | None provided. |
| Nardostachys jatamansi root [3] | Identified as a bioactive compound in an herbal nano hydrogel. | The nano-hydrogel itself was characterized for thermal stability, but no specific data on this compound stability was given. |
| Milletia pinnata oil & N. jatamansi hydrogel [3] | A component of the extract used in formulation. | The formulated nano-hydrogel was found to be stable and thermally stable, but this does not refer to the pure this compound compound. |
In the absence of specific data, stability testing should follow standard pharmaceutical guidelines for small molecule drugs. The core objective is to understand how environmental factors affect the integrity of the compound over time.
At predetermined time points (e.g., 0, 1, 3, 6 months), samples are analyzed for changes. The following table outlines critical quality attributes and methods to assess them.
| Attribute | Analytical Method | Protocol & Acceptance Criteria |
|---|
| Assay / Purity | High-Performance Liquid Chromatography (HPLC) | Protocol: Use a C18 column; mobile phase of acetonitrile and buffer (e.g., phosphate, pH 3-4); UV detection at ~280 nm (wavelength to be confirmed for this compound). Acceptance Criteria: No more than 5% decrease from initial assay; no new individual impurity ≥ 0.5%. | | Degradation Products | HPLC with Diode-Array Detector (DAD) or Mass Spectrometry (MS) | Protocol: Use the same HPLC method. MS can help identify the structure of degradation products. Acceptance Criteria: Total impurities should not exceed 2.0%. | | Physical State | Visual Inspection, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Protocol: Visually check for color change or caking. Use TGA/DSC to monitor for changes in melting point, crystallinity, or moisture content [3]. Acceptance Criteria: No significant change in physical form or thermal profile. |
The following diagram illustrates the complete experimental workflow for the stability study:
To obtain specific data on this compound, you may need to:
Glaziovine has been evaluated in various experimental models. The table below summarizes the key findings from these studies:
| Experimental Model | Test Subject | Reported Activity | Comparative Drug |
|---|---|---|---|
| Different types of experimentally induced ulcers [1] | Guinea-pig, Rat | Active (Anti-ulcer effect) | Sulpiride [1] |
| Ethanol-induced gastric ulcer [2] | Entamoeba histolytica trophozoites | Active (Anti-amoebic, IC50: 33.5 µM) | Metronidazole (IC50: 6.8 µM) [2] |
This protocol is adapted from a 2020 study that investigated the anti-amoebic activity of this compound against Entamoeba histolytica [2].
While a specific protocol for this compound was not detailed, the following is a standard method used for evaluating anti-ulcerogenic compounds, based on the general approach mentioned in earlier research and similar studies on other alkaloids like cavidine [1] [3].
The gastroprotective effect of this compound is likely multi-faceted. The diagram below illustrates the proposed signaling pathways and mechanisms based on research with this compound and related compounds.
The proposed mechanisms are:
This document provides a detailed framework for researchers and drug development professionals to evaluate the psychotropic activity of glaziovine, a natural proaporphine alkaloid. It integrates historical data with contemporary computational and experimental protocols.
This compound is a proaporphine alkaloid naturally found in plants like Aristolochia contorta and Ocotea glaziovii [1] [2]. Historically recognized for its psychotropic properties and anti-ulcerogenic effects, it belongs to a novel chemical class and exhibits high enteral absorption in humans (78-84%), with peak plasma levels at 2 hours post-oral administration [1] [3]. Its metabolism primarily involves glucuronidation, and cumulative urinary excretion of total radioactivity is approximately 38% over 24 hours after oral administration [3]. The biosynthesis in plants involves a specific cytochrome P450 enzyme, CYP80Q8, which acts as a this compound synthase to convert (S)- and (R)-N-methylcoclaurine into this compound [2]. These properties make this compound a compelling candidate for modern psychotropic drug development.
Before embarking on costly in vivo studies, a comprehensive computational screening is recommended to predict activity and pharmacokinetic properties.
While no crystal structure of this compound bound to a psychotropic target is available, homology modeling and docking can provide initial insights.
Protocol: Molecular Docking against Neurotransmitter Receptors
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is critical for lead optimization. Key criteria for profiling are summarized in Table 1.
Protocol: In Silico ADMET Prediction
Table 1: Key ADMET Property Criteria for Early-Stage Psychotropic Drug Candidates
| Property Category | Specific Parameter | Target/Desirable Profile | Application Notes |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High (>80% absorbed) | Consistent with historical human data [3] |
| Caco-2 Permeability | > -5.15 log cm/s | Serves as a model for gut absorption | |
| P-glycoprotein Substrate | No | To avoid active efflux | |
| Distribution | BBB Permeability | Yes (C.brain/C.blood >0.1) | Crucial for central psychotropic activity |
| Plasma Protein Binding (PPB) | <90% | To avoid reduced free fraction | |
| Metabolism | CYP2D6 Inhibitor | No | To minimize drug-drug interactions |
| CYP3A4 Substrate | Potential | Major drug-metabolizing enzyme | |
| Excretion | Total Clearance | Moderate to High | |
| Renal Clearance | To be determined | ||
| Toxicity | hERG Inhibition | Low (IC50 >10µM) | To avoid cardiotoxicity (QT prolongation) |
| AMES Toxicity | Negative | To minimize genotoxic risk | |
| Hepatotoxicity | Low probability | Critical for long-term use |
The core assessment of psychotropic potential relies on well-validated animal models. The following workflow outlines a sequential testing strategy.
Diagram 1: In vivo psychotropic activity screening workflow. Tests are typically conducted sequentially with a washout period or using different cohorts.
Protocol: Standardized Behavioral Test Battery
Animals: Adult male/female rodents (e.g., C57BL/6 mice, Wistar rats), group-housed under standard conditions.
Drug Administration: this compound is administered orally (based on high absorption data [3]) or intraperitoneally. A vehicle control group and a positive control group (e.g., Diazepam for anxiety) are mandatory. Dosing is typically 30-60 minutes prior to testing.
1. Open Field Test (OFT) for Exploratory Activity [1]
2. Elevated Plus Maze (EPM) for Anxiolytic Potential
3. Forced Swim Test (FST) for Antidepressant Potential
Understanding the molecular mechanism is crucial. Glycogen Synthase Kinase-3 beta (GSK-3β) is a emerging target for neuropsychiatric disorders [4]. This compound's potential interaction with this pathway should be investigated.
Diagram 2: Proposed neuropharmacological mechanism of this compound via GSK-3β inhibition. GSK-3β is a serine/threonine kinase implicated in Alzheimer’s, mood disorders, and synaptic plasticity [4].
Protocol: Investigating GSK-3β Inhibition Pathways
The data generated from these protocols should be integrated to build a compelling case for or against this compound's development as a psychotherapeutic agent. Key quantitative data from behavioral and biochemical assays should be compiled for easy comparison, as shown in Table 2.
Table 2: Example Template for Summarizing Experimental Results on this compound
| Assay Type | Test/Parameter Measured | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control | Significance vs. Control |
|---|---|---|---|---|---|---|
| Behavioral | OFT: Total Distance (cm) | 1200 ± 150 | 1150 ± 130 | 1250 ± 140 | 900 ± 100* (Diazepam) | NS |
| EPM: % Time in Open Arms | 15 ± 5% | 25 ± 6%* | 40 ± 8%* | 50 ± 7%* (Diazepam) | *p<0.05 | |
| FST: Immobility Time (s) | 180 ± 20 | 150 ± 15* | 120 ± 18* | 100 ± 12* (Imipramine) | *p<0.05 | |
| Biochemical | p-GSK-3β / GSK-3β (ratio) | 0.5 ± 0.1 | 0.8 ± 0.15* | 1.4 ± 0.2* | 1.6 ± 0.3* (Tideglusib) | *p<0.05 |
| β-catenin Level (% control) | 100% | 130%* | 180%* | 200%* (Tideglusib) | *p<0.05 | |
| Toxicology | Body Weight Change (%) | +2% | +1.5% | +1% | +1% | NS |
| Liver Enzymes (ALT) | 35 U/L | 38 U/L | 45 U/L | 40 U/L | NS |
While this compound shows promise, several challenges must be addressed. Its potential activity against GSK-3β is hypothetical and requires experimental validation [4]. Furthermore, the historical human data, while valuable, is outdated and must be replicated under modern regulatory standards. The chirality of alkaloids is critical for their pharmacological activity [2], so the specific activity of (S)- versus (R)-glaziovine enantiomers should be a key focus of future research. Future work should also employ more complex disease models and investigate its potential in neurodegenerative diseases like Alzheimer's, given the established role of GSK-3β in tau phosphorylation [4].
This compound is a pro-aporphine alkaloid with significant neuropharmacological properties that make it a compelling candidate for CNS drug development. The compound has demonstrated potential in various neuropharmacological assessments, prompting need for thorough pharmacokinetic characterization. Existing data from 1978 reveals that this compound exhibits favorable enteral absorption ranging between 78-84% in humans, with peak plasma concentrations occurring approximately 2 hours after oral administration. The primary metabolic pathway involves glucuronidation, with this compound glucuronide identified as the sole metabolite in urine. Cumulative urinary excretion of total radioactivity over 24 hours was measured at 38% after oral administration and 50% after intravenous administration, indicating substantial elimination via this route [1] [2].
Despite these foundational findings, significant gaps remain in understanding this compound's complete pharmacokinetic profile, including its distribution patterns, protein binding characteristics, and potential interactions with metabolic enzymes and transport proteins. A recent comprehensive survey of bioavailability prediction methods identified this compound as one of several compounds with substantial prediction errors (>50%), specifically noting a 3.6-fold underprediction in available models [3]. This discrepancy highlights the need for more sophisticated study designs and advanced modeling approaches to accurately characterize this compound's pharmacokinetic behavior and inform proper dosing strategies for clinical applications.
The foundational pharmacokinetic study of this compound in humans was conducted in 1978 using radiolabeled this compound-14C administered to healthy volunteers via both oral capsules and intravenous vials. The study employed total radioactivity measurements in plasma, urine, and feces to determine basic pharmacokinetic parameters. Key findings demonstrated that this compound reaches peak plasma concentrations at 2 hours post-oral administration, suggesting relatively rapid absorption. The comparison between intravenous and oral administration routes allowed researchers to calculate enteral absorption rates using both cumulative urinary excretion data and area under the curve (AUC) measurements from plasma concentration-time profiles [1] [2].
Table 1: Historical Human Pharmacokinetic Parameters of this compound
| Parameter | Value (Oral) | Value (IV) | Measurement Method |
|---|---|---|---|
| Time to Peak Plasma Concentration | 2 hours | Immediate | Radioactivity measurement in plasma |
| Cumulative Urinary Excretion (24h) | 38% | 50% | Total radioactivity in urine |
| Enteral Absorption | 78-84% | Not applicable | Comparison of urinary excretion and AUC |
| Primary Metabolic Pathway | Glucuronidation | Glucuronidation | Metabolite investigation in urine |
| Major Metabolite | This compound glucuronide | This compound glucuronide | Urine analysis |
Recent advances in bioavailability prediction have revealed specific challenges with this compound. In a 2021 comprehensive assessment of machine learning and PBPK modeling approaches for predicting human oral bioavailability, this compound was identified as a problematic compound with significant prediction errors. The study, which evaluated 184 compounds using an integrated strategy combining 9 machine learning models, 3 sets of structural alerts, and 2 physiologically-based pharmacokinetic models, found this compound to have a 3.6-fold underprediction compared to observed values [3]. This substantial discrepancy places this compound among eight compounds with prediction errors exceeding 50%, highlighting the compound's complex pharmacokinetic behavior that may involve difficult-to-predict processes such as active transport or atypical metabolism.
The study authors noted that this compound's underprediction occurred despite its classification as a phenolic base with predicted substrate activity for both CYP3A4 and MDR-1 (P-glycoprotein). Interestingly, many other compounds with similar substrate characteristics for these enzymes and transporters were accurately predicted, suggesting this compound may have additional, uncharacterized pharmacokinetic properties contributing to its better-than-expected human bioavailability. This finding underscores the need for more sophisticated study designs that can capture these unique characteristics [3].
Table 2: this compound Bioavailability Prediction Performance in Modern Methods
| Prediction Method | Predicted F (%) | Observed F (%) | Fold Error | Key Characteristics |
|---|---|---|---|---|
| Integrated ML/PBPK Approach | Underpredicted | [Not specified] | 3.6 | Phenolic base, predicted CYP3A4 and MDR-1 substrate |
| Structural Alerts | Not specified | [Not specified] | Not specified | High enteral absorption |
Purpose: To characterize fundamental absorption, distribution, metabolism, and excretion (ADME) properties of this compound using in vitro systems before proceeding to more complex in vivo studies. These assays provide crucial data for predicting human pharmacokinetics and identifying potential issues early in development [4].
Metabolic Stability Assessment:
Metabolite Identification:
Transporter Assays:
Purpose: To characterize comprehensive pharmacokinetic properties of this compound in relevant animal models and ultimately in humans, providing data for PBPK model development and dose regimen design [3] [5].
Animal Model Selection and Dosing:
Sample Analysis and Data Processing:
Pharmacokinetic Analysis:
Table 3: Key Protocol Parameters for In Vivo Pharmacokinetic Studies
| Study Component | Recommended Parameters | Quality Control Measures |
|---|---|---|
| Formulation | IV: Solution in appropriate vehicle; Oral: Suspension or solution in relevant vehicle | Stability assessment, dose confirmation analysis |
| Animal Species | Rat (200-300g), Dog (10-15kg), consideration of humanized models | Age-matched, sex-balanced, acclimatization period |
| Sample Collection | 15 timepoints spanning distribution and elimination phases | Anti-coagulant use, processing within 30 minutes of collection |
| Bioanalysis | Validated LC-MS/MS method with LLOQ ≤1 ng/mL | Calibration standards, quality controls, matrix effects evaluation |
| Data Analysis | Noncompartmental analysis followed by compartmental modeling | Weighting schemes, model selection criteria, validation |
Purpose: To develop a mechanistic framework for predicting this compound pharmacokinetics across different populations and dosing scenarios, integrating in vitro and in vivo data to simulate absorption, distribution, metabolism, and excretion processes [3].
Model Development Workflow:
Key Applications:
Purpose: To leverage advanced computational methods for predicting this compound bioavailability and other pharmacokinetic parameters, addressing the limitations observed with conventional approaches [3].
Implementation Strategy:
Model Interpretation:
The following DOT scripts facilitate visualization of key experimental workflows and pharmacokinetic relationships for this compound study design. These scripts adhere to the specified formatting requirements, including color palette restrictions, contrast guidelines, and dimension limitations.
Pharmacokinetic Study Workflow Diagram:
Title: this compound PK Study Workflow (55 characters)
Compartmental Model Structure:
Title: this compound Compartment Model (32 characters)
For consistent and effective presentation of this compound pharmacokinetic data, adhere to the following visualization guidelines:
These visualization approaches enhance interpretation of complex pharmacokinetic relationships and facilitate communication of key findings to diverse audiences, from research scientists to drug development decision-makers.
The comprehensive application notes and protocols presented here provide a structured framework for conducting rigorous pharmacokinetic studies on this compound. By integrating traditional in vitro and in vivo approaches with advanced computational modeling and visualization strategies, researchers can address the known challenges in predicting this compound's bioavailability and other pharmacokinetic parameters. The historical data indicating high enteral absorption (78-84%) and glucuronidation as the primary metabolic pathway provides a foundation, while contemporary research highlighting the 3.6-fold underprediction in bioavailability models identifies specific areas requiring more intensive investigation [1] [3] [2].
Future research should prioritize transport mechanism characterization, particularly regarding P-glycoprotein and other efflux transporters that may influence this compound's absorption and distribution. Additionally, population-based PBPK modeling could help anticipate variability in special populations, while advanced formulation strategies might further optimize this compound's delivery based on its pharmacokinetic properties. Through systematic application of these protocols and continuous refinement based on emerging data, researchers can develop a comprehensive understanding of this compound's pharmacokinetic profile to support its potential development as a neuropharmacological therapeutic agent.
This compound is a proaporphine-type alkaloid that has garnered significant research interest due to its diverse pharmacological properties, including potential as a tranquilizing agent and demonstrated activity against hepatitis B viral antigens and cancer cell lines [1]. This biologically promising profile has driven the development of sophisticated analytical methods for its identification, quantification, and characterization in complex plant matrices. As a benzylisoquinoline alkaloid (BIA), this compound presents specific analytical challenges due to its occurrence alongside numerous structurally similar compounds in plant extracts, necessitating high-resolution separation and detection techniques [2] [3]. The analytical workflows presented in this application note address these challenges through optimized extraction, comprehensive chromatographic separation, and advanced mass spectrometric detection protocols that have been successfully implemented in recent research studies.
The development of robust analytical methods for this compound is particularly relevant for natural product drug discovery programs and quality control applications in phytotherapeutic medicine development [4]. As researchers continue to explore the therapeutic potential of this compound, standardized protocols for its analysis become increasingly important for generating reproducible, comparable data across different laboratories and studies. This document provides detailed methodologies drawn from recent scientific literature that can be implemented in research and development settings to advance the study of this promising natural product.
The analysis of this compound in plant materials employs a suite of complementary analytical techniques, with liquid chromatography coupled to mass spectrometry representing the cornerstone methodology for most applications. The selection of appropriate analytical techniques depends on several factors, including the required sensitivity, sample complexity, throughput needs, and analytical objectives (quantification, identification, or spatial distribution analysis). Advanced mass spectrometry platforms provide the high sensitivity and structural elucidation capabilities necessary for confident this compound identification and accurate quantification, even in complex crude extracts containing numerous interfering compounds [4] [3].
Recent advances in high-resolution mass spectrometry have significantly enhanced our ability to characterize this compound and related alkaloids in plant matrices. Techniques such as UPLC-QTOF-HRMS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) and HPLC-MS/MS have become the gold standard for alkaloid analysis due to their exceptional mass accuracy, resolution, and MS/MS fragmentation capabilities [4] [3]. These platforms enable the differentiation of this compound from structurally similar compounds and facilitate its quantification across wide dynamic ranges. Additionally, MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) has emerged as a powerful tool for visualizing the spatial distribution of this compound within plant tissues, providing valuable insights into its biosynthesis and accumulation patterns [3].
Table 1: Primary Analytical Techniques for this compound Analysis
| Technique | Applications | Key Advantages | Reported Limits of Quantification |
|---|---|---|---|
| HPLC-MS/MS | Targeted quantification | High sensitivity and selectivity | LOQ: 1.6-17.2 ng/mL for related alkaloids [4] |
| UPLC-QTOF-HRMS | Metabolite profiling, identification | High mass accuracy, untargeted capability | Not explicitly reported for this compound |
| MALDI-MSI | Spatial distribution analysis | In situ localization in tissues | Qualitative technique [3] |
| FTICR-MS | Comprehensive metabolomics | Ultra-high resolution and mass accuracy | Wide metabolite coverage [5] |
Table 2: this compound and Related Alkaloids Detected in Various Plant Species
| Alkaloid | Plant Source | Concentration | Analytical Method | Biological Activities |
|---|---|---|---|---|
| This compound | Unonopsis duckei | 131.10 μg/g dried leaf | HPLC-MS/MS [4] | Tranquilizer, anti-HBV, cytotoxic [1] |
| This compound | Nardostachys jatamansi | Enhanced by elicitors | UPLC-Q-TOF-MS [1] | Neurodegenerative disease potential [1] |
| Actinidine | Nardostachys jatamansi | Enhanced by elicitors | UPLC-Q-TOF-MS [1] | Antioxidant, anti-inflammatory [1] |
| BIAs (various) | Nelumbo nucifera | Tissue-specific accumulation | UPLC-QTOF-HRMS/MALDI-MSI [3] | Various pharmacological activities [3] |
Effective extraction is a critical first step in this compound analysis, with acidified methanol and optimized solvent mixtures demonstrating superior recovery efficiency for alkaloids. For this compound extraction from Unonopsis duckei leaves, researchers have successfully implemented a statistical mixture design approach to identify optimal solvent combinations, revealing a synergistic effect between chloroform and methanol that significantly enhances alkaloid extraction efficiency and overall yield [4]. This optimized solvent system maximizes this compound recovery while minimizing co-extraction of interfering compounds, thereby improving downstream analytical performance. The chemometric optimization approach represents a significant advancement over traditional single-variable optimization methods, as it accounts for complex solvent interactions that impact extraction efficiency.
For this compound extraction from Nardostachys jatamansi, researchers have developed an optimized alkaloid extraction procedure using ethanol with 0.1 M HCl, which achieved excellent recovery rates as confirmed by UPLC-Q-TOF-MS analysis [1]. In this protocol, fresh plant materials (leaves, seed plumules) are first powdered in liquid nitrogen using an analytical mill, then accurately weighed (typically 0.5 g portions) and extracted with 6 mL of a mixed solution (0.3 M HCl:methanol, 1:1 v/v) via ultrasonication for 20 minutes followed by centrifugation at 5000×g for 10 minutes [3]. The supernatant is carefully collected and filtered through a 0.22-μm membrane before LC-MS analysis to remove particulate matter that could compromise chromatographic performance. This acidic methanol extraction approach effectively targets this compound and other alkaloids while maintaining compound stability throughout the extraction process.
For samples requiring additional cleanup or fractionation, solid-phase extraction techniques have been successfully employed to isolate this compound from complex plant matrices. A comprehensive metabolite extraction protocol developed for grapevine leaves that can be adapted for this compound analysis involves a multi-step process using 40% methanol/40% chloroform/20% water (v/v/v) as the extraction solvent, with a sample-to-solvent ratio of 0.1 g of ground plant material to 1 mL of solvent [5]. The mixture is vortexed for 1 minute and agitated in an orbital shaker for 15 minutes at room temperature, followed by centrifugation at 1000×g for 10 minutes to achieve phase separation. The chloroform fraction is collected and further centrifuged at 10,000×g for 5 minutes to remove debris, while the aqueous/methanol layer is processed further using RP-18 SPE columns.
The SPE procedure involves pre-equilibrating the columns with methanol, then loading the aqueous/methanol extract and collecting sequential fractions eluted with 1 mL of water (W), methanol (M), and acetonitrile (A) [5]. The water fraction is lyophilized at -40°C, while the methanol and acetonitrile fractions are evaporated under a gentle nitrogen stream. For LC-MS analysis, the W and C fractions are reconstituted in methanol/water (1:1), while M and A fractions are suspended in their respective pure solvents. This comprehensive fractionation approach significantly enhances metabolome coverage by extracting both polar and non-polar compounds, making it particularly valuable for untargeted metabolomics studies where this compound is one of many target analytes [5].
For precise this compound quantification, HPLC-MS/MS with electrospray ionization represents the gold standard, providing exceptional sensitivity and selectivity. The method validation for aporphine alkaloid quantification in Unonopsis duckei leaves, which includes this compound as the major compound, employs a 15-minute chromatographic separation with excellent performance characteristics [4]. The validated method demonstrates limits of detection (LOD) between 0.5 and 5.2 ng/mL and limits of quantification (LOQ) between 1.6 and 17.2 ng/mL, with accuracy ranging between 80-120% and coefficients of variation lower than 17.42% across all concentrations tested. These performance characteristics make the method suitable for precise this compound quantification in complex plant extracts.
The HPLC-MS/MS analysis is typically performed using a reversed-phase C18 column (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 μm) maintained at controlled temperature (usually 40°C). The mobile phase consists of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: 5% B at 0 minutes, increasing to 100% B at 8 minutes (linear gradient), maintaining 100% B from 8-12 minutes, then returning to 5% B from 12-16 minutes for column re-equilibration [6]. The flow rate is typically set at 500 μL/min, with injection volumes optimized between 2-5 μL. Mass spectrometric detection employs positive electrospray ionization with data-dependent acquisition, selecting the three most intense precursor ions for fragmentation. The instrument parameters should be optimized as follows: capillary temperature 320°C, source voltage 3.5 kV, sheath gas flow rate 10 L/min, and collision energy of 50 eV for MS/MS fragmentation [6].
For comprehensive this compound profiling and identification in complex samples, UPLC-QTOF-HRMS provides superior mass accuracy and resolution. The analysis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera), which shares structural similarities with this compound, employs a Waters BEH C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of 0.1% formic acid water (A) and acetonitrile (B) [3]. The elution program extends from 5% to 95% B over 15 minutes, providing excellent separation of structurally similar alkaloids. The QTOF mass spectrometer operates in both positive and negative ionization modes within the mass/charge (m/z) range of 50-1000, with the following optimized parameters: gas temperature 325°C, gas flow 5 L/min, nebulizer 35 psig, and sheath gas temperature 350°C [3].
For this compound analysis, internal mass calibration is strongly recommended using reference compounds such as purine (m/z 121.0509) and HP-0921 (m/z 922.0098) in positive ion mode to maintain mass accuracy throughout the analysis [3]. Data processing typically involves using vendor software or open-source platforms like MZmine for feature detection, alignment, and integration. The high mass accuracy (typically <5 ppm) provided by QTOF instruments enables confident formula assignment, while MS/MS fragmentation patterns facilitate structural elucidation and differentiation of this compound from isomers or related compounds. This approach is particularly valuable for untargeted metabolomics studies where this compound may be one of many alkaloids of interest in complex plant extracts.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) enables in situ analysis of this compound distribution within plant tissues without extraction, providing valuable insights into its biosynthetic origins and accumulation patterns. For spatial localization of benzylisoquinoline alkaloids in plant tissues, fresh leaf and seed plumule samples are embedded in 5% carboxymethyl cellulose solution and frozen in Tissue-Tek molds [3]. Cryosections of 16-μm thickness are prepared at -20°C and mounted on glass slides suitable for MALDI-MSI measurements. The matrix application is a critical step, achieved by adding 0.5 μL of supernatant mixed with an equal volume of 2,5-dihydroxybenzoic acid solution (DHB) onto the slide, followed by drying prior to analysis [3].
MALDI-MSI measurements are performed using a high-resolution MALDI imaging ion source coupled to an Orbitrap mass spectrometer, typically operated in positive ion mode with a target voltage of +4.3 kV [3]. Spatial resolutions of 15-30 μm are commonly used, with measurement areas adapted to the tissue size (typically 1000-4000 μm in each dimension). The mass spectrometer is operated in full scan mode (m/z range 100-700) at high mass resolution (70,000 at m/z 200) to ensure confident this compound detection and discrimination from isobaric compounds. The resulting ion images reveal the tissue-specific distribution of this compound, with alkaloids often showing distinct accumulation patterns in specific tissue types or anatomical structures, providing clues to their biological roles in the plant.
Molecular networking has emerged as a powerful approach for this compound dereplication and discovery of structurally related compounds, leveraging the Global Natural Products Social Molecular Networking (GNPS) platform. The recently developed DIA-IntOpenStream workflow provides an integrated open-source pipeline for confident annotation of metabolites from Data-Independent Acquisition (DIA) methods like MSE, which fragments all precursor ions within the entire acquisition window [7]. This workflow begins with converting raw MSE data to the universal .mzML format using Waters2mzML, followed by the generation of custom in-house databases using the Konstanz Information Miner (KNIME) platform. These databases are then used for automated annotation during data processing in MZmine 3 and MS-DIAL software, with subsequent molecular networking performed through the GNPS platform [7].
For this compound-specific analysis, researchers can create a customized in-house database containing this compound and related proaporphine alkaloids using the KNIME workflow, which accepts chemical structure data in multiple formats (.mol, .mol2, .sdf, .csv) and generates a comprehensive database with compound names, molecular formulas, and monoisotopic masses [7]. This database dramatically enhances annotation reliability by reducing false positives during the dereplication process. The molecular networking results are visualized and interpreted in Cytoscape, where this compound and related compounds typically cluster together based on structural similarity, facilitating the identification of novel analogs or biosynthetic intermediates. This approach is particularly valuable for drug discovery programs seeking to identify new bioactive compounds structurally related to this compound.
The following diagram illustrates the comprehensive workflow for this compound analysis, integrating multiple techniques from sample preparation to advanced data analysis:
Graphical Workflow for Comprehensive this compound Analysis
This compound belongs to the benzylisoquinoline alkaloid (BIA) family, which shares common biosynthetic origins despite the structural diversity among its members. Recent research on sacred lotus (Nelumbo nucifera) has revealed that BIAs in this plant occur primarily as R-enantiomers, contrary to the predominant S-enantiomers typically found in the Ranunculales order, suggesting distinct biosynthetic pathways [8]. The biosynthesis begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde derived from L-tyrosine, forming norcoclaurine, which serves as the central precursor for all BIAs [8]. In sacred lotus, this condensation appears to occur non-enzymatically, resulting in racemic norcoclaurine, with subsequent R-enantiospecific enzymes directing the metabolic flux toward R-configured alkaloids including this compound.
The elucidation of this compound biosynthesis has been advanced through the identification of key cytochrome P450 enzymes responsible for the formation of characteristic structural features. In sacred lotus, researchers have identified NnCYP80Q1 as a proaporphine synthase catalyzing the intramolecular C-C phenol coupling that forms the distinctive tetracyclic proaporphine scaffold of this compound [8]. Additionally, NnCYP719A22 has been characterized as an aporphine methylenedioxy bridge-forming enzyme, though its specific role in this compound biosynthesis requires further investigation. These enzymatic insights not only advance our fundamental understanding of this compound biosynthesis but also provide valuable tools for metabolic engineering approaches aimed at producing this compound in heterologous systems like yeast or bacteria for drug development purposes.
Future directions in this compound analysis will likely focus on the development of high-throughput screening methods and the implementation of continuous extraction techniques such as pressurized liquid extraction or microwave-assisted extraction to improve efficiency and yield. Additionally, the integration of multi-omics approaches combining genomics, transcriptomics, and metabolomics will further illuminate the complete biosynthetic pathway of this compound and its regulation. As analytical technologies continue to advance, particularly in the realm of ion mobility spectrometry coupled with mass spectrometry, researchers will gain enhanced capabilities for separating and identifying this compound isomers and conformers, opening new avenues for structure-activity relationship studies and drug development efforts targeting this promising natural product.
This comprehensive application note has detailed established and emerging analytical techniques for this compound metabolite analysis, providing researchers with robust protocols for extraction, separation, detection, and data interpretation. The methodologies presented here, drawn from recent scientific literature, offer a solid foundation for studying this compound in various plant matrices and can be adapted to specific research needs. As interest in this compound's pharmacological potential continues to grow, these standardized protocols will facilitate the generation of comparable, reproducible data across different laboratories, accelerating the development of this compound-based therapeutics. By implementing these techniques and building upon the biosynthetic insights presented, researchers can advance our understanding of this promising alkaloid and explore its full potential in drug development applications.
The table below summarizes key pharmacokinetic data for this compound from a human bioavailability study.
| Parameter | Finding in Human Study |
|---|---|
| Observed Oral Bioavailability (Fobs) | < 15% [1] |
| Predicted Oral Bioavailability (Fpred) | > 50% [1] |
| Prediction Error | 3.6-fold underprediction [1] |
| Compound Characteristics | Base; Phenol; Predicted CYP3A4-substrate; Predicted MDR-1-substrate [1] |
Since specific animal administration protocols were not found, the following workflow outlines a general approach to bridge the knowledge gap for pre-clinical studies.
Given the lack of direct data, this protocol is extrapolated from standard practices used for GLP-1 receptor binding studies [1] [2]. You will need to determine the specific parameters for glaziovine experimentally.
1. Experimental Overview The objective is to determine the binding affinity (Ki) and potency (IC50) of this compound for a target receptor using a competitive radioligand binding assay. This approach measures the ability of this compound to displace a known radioactively labeled ligand from the receptor [1].
2. Materials and Equipment
3. Step-by-Step Procedure
Step 1: Membrane Preparation
Step 2: Competition Binding Assay
Step 3: Separation and Detection
4. Data Analysis
Specific Binding = Total Binding - Nonspecific Binding.Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant [1].Since this compound-specific data is unavailable, the table below outlines critical parameters you must optimize for a successful assay.
Table 1: Key Experimental Parameters for Assay Optimization
| Parameter | Description & Optimization Goal | Example/Note |
|---|---|---|
| Receptor Density | Use membranes with sufficient, validated receptor expression. | 120,000-130,000 receptors/cell is a typical example [1]. |
| Radioligand KD | Must be known for the Ki calculation. Use a concentration ([L]) close to its Kd value. | The Kd is determined in separate saturation binding experiments. |
| Incubation Time | Must be sufficient for the reaction to reach equilibrium. | Determined in time-course experiments (e.g., 60 minutes) [1]. |
| Nonspecific Binding | Critical for accurate specific binding calculation. Must be minimized. | Defined with a saturating concentration of a known competitive ligand [1]. |
For any optimization procedure, establishing a reliable and efficient source of the compound is the first critical step.
While direct studies on this compound extraction optimization are scarce, modern, efficient techniques for extracting delicate bioactive alkaloids from plant materials are well-established. The following table summarizes the core principles of several relevant methods.
| Technique | Core Principle | Key Advantages for Alkaloid Extraction | Considerations |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and plant material directly [2]. | Shorter extraction time, reduced solvent consumption, higher yield, prevents compound degradation [2]. | Requires parameter optimization (solvent, time, temperature, power) [2]. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasound waves to create cavitation, breaking cell walls and enhancing mass transfer [2]. | Cost-effective, scalable, operates at lower temperatures, simple equipment [2]. | Efficiency can depend on sample characteristics; may require optimization [2]. |
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO₂) as solvents [2]. | Fast extraction rates, produces high-quality extracts, tunable solvent strength, green technology [2]. | High initial equipment cost, can be complex to optimize for polar compounds. |
| Pressurized Liquid Extraction (PLE) | Uses liquid solvents at elevated temperatures and pressures [2]. | Automated, efficient, uses eco-friendly solvents like water and ethanol [2]. | Requires specialized equipment. |
| Enzyme-Assisted Extraction (EAE) | Uses hydrolytic enzymes to break down plant cell walls [2]. | Highly specific, can improve yield, environmentally friendly [2]. | May require long incubation times; enzyme cost. |
Based on these general methods, here is a conceptual workflow for developing an optimized this compound extraction protocol using MAE, which is particularly noted for its efficiency with plant materials [2].
Here are some anticipated questions and troubleshooting guidance that would be valuable for your technical support center.
Q1: What is the most critical parameter to optimize in Microwave-Assisted Extraction (MAE) for this compound? A: The solvent choice is paramount. The solvent must have a high dielectric constant to effectively absorb microwave energy and must also be effective at solubilizing this compound. A mix of a polar solvent (like methanol or ethanol) with water is often a good starting point. After selecting the solvent, temperature and extraction time are the next most critical parameters to optimize to maximize yield without causing degradation [2].
Q2: The yield from my extraction is lower than expected. What are the main areas to investigate? A: A low yield can be due to several factors. Please check this troubleshooting flowchart.
Q3: How does this compound's pharmacokinetics inform our extraction goals? A: Early pharmacokinetic studies in humans show that this compound has very high enteral absorption (78-84%) [3]. This high bioavailability suggests that the molecule itself is effectively absorbed. Therefore, the primary goal of extraction optimization should be focused on maximizing the yield and purity of the native compound from the plant material, rather than attempting to create a more bioavailable derivative at this stage.
When citing or developing experimental protocols, it is helpful to structure them with key details that allow for direct comparison and reproducibility. The template below is based on the methodology found in the search results [1].
1. What are the system suitability criteria for the Glaziovine UPLC-MS/MS method?
System suitability tests ensure the analytical system is working correctly before sample analysis. The following table summarizes proposed criteria based on standard practices for alkaloid analysis [1].
| Parameter | Acceptance Criteria | Experimental Protocol |
|---|---|---|
| Retention Time Shift | RSD ≤ 2.0% | Inject six replicates of a standard at the target concentration. Calculate the %RSD of the retention time for the this compound peak. |
| Peak Area Precision | RSD ≤ 5.0% | From the same six replicates, calculate the %RSD of the this compound peak area. |
| Theoretical Plates | > 2000 | Calculate from the this compound peak using the formula N = 16*(tR/w)2, where tR is retention time and w is peak width at baseline. |
| Tailing Factor | ≤ 2.0 | Calculate from the this compound peak using the formula T = w0.05/2f, where w0.05 is the width at 5% height and f is the forward half of the peak. |
2. How should I prepare stock and working standard solutions to ensure accuracy?
Accurate solution preparation is critical for reliable quantification [1].
3. My recovery rates for this compound from plasma are low. What could be the cause?
Low recovery often indicates inefficiency in the sample preparation step, where the analyte is lost during extraction.
4. A network of fine cracks appeared on my glaze surface after firing. What is this and how can I prevent it?
This defect is called crazing. It occurs when the glaze's thermal expansion is higher than the clay body's, causing the glaze to shrink more upon cooling and creating a network of fine cracks [3] [4].
The following diagram illustrates the core analytical workflow for this compound, integrating the sample preparation and instrumentation details.
This compound Analysis Workflow
5. How do I identify unknown alkaloid impurities in my this compound sample using MS?
A pseudo-targeted approach using high-resolution mass spectrometry is effective for this [1].
Understanding the fundamental properties of glaziovine is the first step in troubleshooting. The table below summarizes its key chemical identifiers.
| Property | Value |
|---|---|
| IUPAC Name | (13R)-3,9-Dimethoxy-11-methyl-11-aza tetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,15-hexaen-5-one [1] |
| Molecular Formula | C₁₈H₁₉NO₃ [1] |
| Monoisotopic Mass | 297.13649 Da [1] |
| SMILES | [H][C@@]12CC3(C=CC(=O)C=C3)c3c(O)c(OC)cc(c31)CCN2C [1] |
A primary stability concern for this compound involves its oral bioavailability. A machine learning study predicted a significant underprediction of its systemic exposure in humans, suggesting it may be a substrate for metabolic enzymes like CYP3A4 and efflux transporters such as MDR-1 (P-glycoprotein) [2]. This indicates that metabolism by CYP3A4 could be a major pathway of instability and degradation in vivo.
To systematically identify the specific causes of this compound instability in your experiments, you can follow the investigative workflow below. This diagram outlines a step-by-step approach, from initial assessment to targeted studies:
Check the obvious first. Document and verify the conditions of your this compound stock and working solutions:
Before concluding instability, confirm the starting material.
Stress your sample to understand its vulnerabilities [3].
The forced degradation study will reveal the conditions under which this compound breaks down.
Given the in silico prediction, investigate enzymatic degradation.
Based on the findings from the investigative workflow, you can explore the following stabilization strategies:
| Target Issue | Potential Solution |
|---|---|
| General Chemical Degradation | Adjust storage solution pH, use inert atmosphere (N₂ blanket), store at lower temperatures (-80°C), and protect from light. |
| Oxidative Degradation | Add antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid to solutions. |
| CYP3A4 Metabolism | In formulation, consider CYP inhibitors (research-grade, not for therapeutics) or structural modification (medicinal chemistry) of the vulnerable site. |
What is this compound and what is its known pharmacological use? this compound is a proaporphine alkaloid that has been used in humans as a tranquilizer for treating anxiety and depression [4].
What analytical techniques are best for monitoring this compound stability? LC-HRMS/DIA (Liquid Chromatography-High Resolution Mass Spectrometry with Data-Independent Acquisition) is highly recommended. Techniques like MSE within DIA can fragment all ions without pre-selection, providing comprehensive data on the parent compound and any potential degradants, which is crucial for stability studies [3].
This table categorizes the primary methods you can investigate for glaziovine, based on general pharmaceutical optimization strategies [1] [2] [3].
| Category | Technique | Brief Description | Key Considerations |
|---|---|---|---|
| Physical Modifications | Particle Size Reduction (Micronization/Nanosuspension) | Increases surface area to volume ratio to enhance dissolution rate [2]. | Nanosuspension can significantly increase saturation solubility, unlike micronization [2]. |
| Crystal Habit Modification (Polymorphs, Amorphous Solids) | Uses metastable crystalline or non-crystalline forms with higher energy and solubility [2]. | Amorphous forms offer highest solubility but risk of instability and recrystallization over time. | |
| Solid Dispersions | Dispersion of drug in inert hydrophilic carrier matrix at solid state [2]. | Considered one of the most successful strategies; improves wettability and porosity. | |
| Chemical Modifications | Salt Formation | Most common method; converts drug into ionizable salt form with higher aqueous solubility [2]. | Applicable only for ionizable compounds (acids or bases); salt selection is critical. |
| Complexation | Formation of a non-covalent inclusion complex (e.g., with cyclodextrins) [2]. | Can improve solubility, stability, and bioavailability of the guest molecule. | |
| Miscellaneous Methods | Use of Surfactants | Redoves interfacial tension and improves wetting of drug particles [2]. | Useful for drugs with high log P values; concentration must be above critical micelle concentration. |
| Co-solvency | Use of water-miscible solvents to create a more favorable solubilizing environment [2]. | Common solvents include ethanol, glycerin, PEG; issues with toxicity and precipitation upon dilution. |
Given the lack of specific data on this compound, you will likely need to systematically test different methods. The following diagram outlines a recommended experimental workflow.
Q1: What is the first step I should take when trying to enhance this compound's solubility? Before any experimentation, thoroughly characterize the compound's fundamental properties. This includes determining its pKa (to assess suitability for salt formation), log P (to understand lipophilicity), and intrinsic solubility. These properties will guide the selection of the most appropriate enhancement techniques [2]. In silico tools can provide valuable initial predictions for these properties and help narrow down viable options before lab work begins [4].
Q2: I am getting inconsistent solubility results between batches. What could be the cause? This often points to issues with solid-state properties. If you are using techniques like solid dispersions or creating amorphous forms, the active pharmaceutical ingredient (API) may be undergoing polymorphic changes or recrystallizing over time. To troubleshoot:
Q3: Which methods are most likely to succeed for a natural alkaloid like this compound? While empirical testing is needed, the following methods are often promising for alkaloids:
Q4: How can I assess the success of my solubility enhancement method in a biologically relevant context? Beyond measuring solubility in buffer, it is crucial to evaluate the dissolution rate under physiologically relevant conditions (e.g., at pH 1.2 and 6.8). Furthermore, the Biopharmaceutics Classification System (BCS) provides a framework. If your enhancement strategy successfully moves this compound from a low-solubility class (BCS Class II or IV) to a high-solubility profile, it is a strong indicator of potential for improved oral bioavailability [2].
A primary challenge in glaziovine research is its low natural abundance. Using cell suspension cultures of Nardostachys jatamansi with elicitors is an effective method to enhance yield [1]. The table below summarizes optimal conditions for increased this compound production.
| Elicitor Type | Specific Elicitor | Optimal Concentration for this compound Production | Key Findings/Impact |
|---|---|---|---|
| Abiotic Elicitor | Methyl Jasmonate (MeJA) | 25 µM | Showed the highest yield enhancement among tested elicitors [1]. |
| Biotic Elicitor | Lipopolysaccharide (LPS) | 50 mg/L | Showed the highest yield enhancement among tested elicitors [1]. |
The process of establishing and utilizing these cultures for production can be visualized in the following workflow.
Q1: Why is this compound so difficult to purify from natural sources? this compound is a rare proaporphine alkaloid present in very low quantities within source plants like Nardostachys jatamansi [1] [2]. This low natural abundance means processing large amounts of plant material is needed to obtain a small yield, making direct extraction inefficient and unsustainable, especially as the source plant is endangered [1].
Q2: What are the main advantages of using cell suspension cultures over direct plant extraction? Cell suspension cultures provide a controlled and sustainable system. They are not subject to seasonal variations, do not require harvesting wild endangered plants, and allow for the precise manipulation of metabolic pathways using elicitors to significantly boost the production of target compounds like this compound [1].
Q3: Besides yield, what other challenges should I anticipate during this compound handling? Based on its chemical nature as a proaporphine alkaloid, you should consider its stability under light and air, potential solubility issues in common solvents, and the likelihood of co-eluting with structurally similar compounds during chromatography, which requires highly resolutive analytical methods like UPLC-MS for accurate identification and quantification [1] [3].
This protocol is adapted from research focused on enhancing this compound production [1].
1. Initiation of Callus Culture
2. Establishment of Cell Suspension Culture
3. Elicitor Treatment for this compound Enhancement
4. Harvest and Analysis
Cross-reactivity occurs when an analytical component (like an antibody) reacts with an unintended target. The table below outlines common types encountered in immunoassays, which is a critical framework for troubleshooting [1].
| Type of Cross-Reactivity | Description | Potential Impact on Assay |
|---|---|---|
| Antigen-Capture Antibody | A capture antibody binds the wrong antigen. | Cannot be multiplexed; requires new antibodies or conditions. |
| Detection-Capture Antibody | A detection antibody binds directly to a capture antibody spot. | False positive signal; can often be optimized via diluent or reagent adjustment. |
| Antigen-Detection Antibody | An antigen is captured correctly but detected by another system's detection antibody. | Not always problematic; can sometimes be used as an additional detection method. |
| Capture Antibody-Conjugate | The detection conjugate (e.g., SHRP) binds directly to a capture antibody. | Unacceptable; causes false positives; often due to biotin contamination. |
| Antigen-Conjugate | The detection conjugate binds directly to a captured antigen. | Unacceptable; causes false positives; often due to biotin contamination. |
In medical testing, cross-reactivity can be a source of false positives but can also be harnessed beneficially, as in some heterophile antibody tests [2].
This compound is a pro-aporphine alkaloid found in plants like Nardostachys jatamansi. Recent research focuses on its enhanced production for its potential therapeutic properties, including:
This research context is crucial, as the complex plant extracts used to source this compound contain many similar alkaloids and compounds, creating a high-risk environment for assay cross-reactivity.
The following workflow visualizes a standard method for testing cross-reactivity in a multiplexed assay system, based on an example from Quansys Biosciences [1]. This provides a concrete experimental protocol you can adapt.
Method Details: In this protocol, individual antigens and their corresponding detection antibodies are run on a plate in a grid pattern alongside negative controls [1]. The percent cross-reactivity is calculated by dividing the calculated concentration of an antigen when run with a non-matched detection pair by the concentration calculated when run with its intended matched pair [1]. A result of >1% is typically considered significant cross-reactivity, indicating the two assay systems cannot be multiplexed under the tested conditions [1].
Based on the general principles of cross-reactivity, here are some potential FAQs to include in your support center.
FAQ 1: What are the first steps if I suspect cross-reactivity in my this compound assay?
FAQ 2: Can in silico tools help predict this compound cross-reactivity? Yes, computational methods are increasingly valuable. You can use:
FAQ 3: Our therapeutic antibody binds to an unexpected tissue target. Is this cross-reactivity? This is a specific type of investigation called a Tissue Cross-Reactivity (TCR) study. It is an ex vivo immunohistochemical screening assay required for antibody-based biopharmaceuticals before first-in-human trials. Its primary purpose is to identify unexpected off-target binding and should be interpreted within the complete context of your safety data [5].
The table below summarizes the basic chemical information for Glaziovine, which is essential for understanding its storage needs.
| Property | Specification |
|---|---|
| CAS Number | 17127-48-9 [1] |
| Chemical Formula | C₁₈H₁₉NO₃ [1] |
| Molecular Weight | 297.35 g/mol [1] |
| Melting Point | 227-228 °C [1] |
| Therapeutic Class | Proaporphine alkaloid; Anxiolytic agent [1] |
| Origin/Source | Synthetic (also a proaporphine alkaloid found in plants like sacred lotus) [1] [2] |
Since explicit storage data is unavailable, you can establish optimal conditions through systematic stability studies. The following workflow outlines a general approach for testing light sensitivity, which is a common risk for many drug compounds [3].
A key experiment is to determine the compound's sensitivity to light, following ICH Q1B guidelines [3].
Q1: What are the immediate, conservative storage recommendations for this compound based on its chemical properties? As a precise storage profile is unknown, a conservative approach is critical. It is strongly recommended to store this compound as a light-sensitive and potentially oxygen-sensitive compound. Immediate practices should include:
Q2: What analytical techniques are best for monitoring this compound stability?
Q3: The search results mention sacred lotus (Nelumbo nucifera). Is it a natural source of this compound? The search results confirm that sacred lotus is a rich source of proaporphine alkaloids, which is the structural class this compound belongs to [2]. While a specific compound called "pronuciferine" is mentioned as a major proaporphine in lotus [2] [6], this compound itself was not listed among the identified alkaloids in the analyzed results. Its synthesis is well-established [1].
The following table summarizes two effective approaches for obtaining and quantifying this compound.
| Method | Source Material | Key Steps & Optimal Conditions | Analysis Technique |
|---|
| Cell Suspension Culture with Elicitors [1] | Nardostachys jatamansi callus | • Elicitor: 25 µM Methyl Jasmonate (MeJA) • Treatment: Added to cell suspension culture on day 14 of a 21-day growth cycle [1] | UPLC-Q-TOF-MS [1] | | Statistical Mixture Design for Solvent Extraction [2] | Leaves of Unonopsis duckei | • Optimal Solvent: Acetone, Methanol, Chloroform, n-Hexane in specific combinations (determined via statistical mixture design) [2] • Analysis: Validated HPLC-MS/MS method [2] | HPLC-MS/MS [2] |
For enhancing this compound production in a lab setting, the elicitation method is highly effective.
Here are solutions to common problems you might encounter.
Q: What can I do if my this compound yield from plant extraction is low? A: Consider these strategies:
Q: How can I improve the confidence of this compound annotation in my LC-MS data? A: For complex samples, especially when using Data-Independent Acquisition (DIA/MSE), follow an integrative workflow:
Q: My analytical method lacks sensitivity for this compound quantification. What can I optimize? A: For HPLC-MS/MS methods, ensure proper validation. While specific parameters for this compound are not fully detailed in the search results, the method used for Unonopsis duckei was rigorously validated, which is a critical step for achieving sensitive and reliable quantification [2].
The following diagram illustrates the high-level workflow for preparing and troubleshooting a this compound sample, from choosing the source material to final analysis.
Here are answers to common chromatography problems relevant to glaziovine separation:
1. Why are my peaks tailing or fronting? Asymmetrical peaks often signal issues with the column or sample. Tailing can arise from secondary interactions between the analyte and active sites (like residual silanol groups) on the stationary phase, or from column overload. Fronting is typically caused by column overload (too much sample) or a physical change in the column, such as a bed collapse [1].
2. What causes ghost peaks or unexpected signals? Ghost peaks can come from carryover from a previous injection, contaminants in the mobile phase or sample vial, or column bleed. To identify them, run a blank injection (solvent only) and compare the chromatograms. Cleaning the autosampler and using fresh, high-purity mobile phases can help resolve this [1].
3. Why has my retention time shifted? Shifts can be caused by changes in mobile phase composition, pH, or buffer strength. Other causes include fluctuations in flow rate, column temperature, or column aging and degradation. If the shift is uniform for all peaks, suspect a system issue like flow rate; if it's selective to some peaks, a chemical or column interaction is more likely [1].
4. What should I do for pressure spikes or drops? A sudden pressure spike usually indicates a blockage, such as a clogged inlet frit or guard column. A sudden pressure drop often suggests a leak in the tubing or fittings, or air in the pump. To diagnose, start by disconnecting the column and measuring the pressure without it [1].
5. How can I differentiate between column, injector, or detector problems? A structured approach helps isolate the problem:
The table below summarizes common issues, their potential causes, and solutions based on general chromatography principles [1] [2] [3].
| Problem | Potential Causes | Recommended Solutions |
|---|
| Peak Tailing | - Secondary interactions with stationary phase
Follow this logical workflow to efficiently diagnose and resolve chromatography problems. The diagram below outlines a step-by-step isolation process.
The process involves identifying the symptom, checking for simple errors, and systematically isolating the component at fault [1].
Here are detailed protocols for key diagnostic experiments cited in the guides.
Experiment 1: Running a Blank to Identify Ghost Peaks
Experiment 2: Isolating a Column Problem
Experiment 3: Evaluating Injector Carryover
The quest for higher sensitivity spans across different detection platforms. The table below summarizes core optimization areas and their impact.
| Optimization Area | Specific Strategy | Key Mechanism | Demonstrated Impact / Example |
|---|---|---|---|
| Assay Format & Design | Use monoclonal antibodies [1] | High specificity and affinity reduce background noise. | IC50 of 0.31 μg/L for DAS detection [1]. |
| Improve antibody orientation [2] | Uses Protein A/G or biotin-streptavidin for uniform capture antibody placement. | Increases target accessibility and assay reproducibility [2]. | |
| Surface Engineering | Use synthetic polymer coatings [2] | PEG-grafted copolymers minimize non-specific protein binding. | Enhances signal-to-noise ratio [2]. |
| Employ effective blocking agents [2] | Agents like BSA or skim milk occupy uncovered surface sites. | Reduces false-positive signals [2]. | |
| Signal Amplification | Leverage cell-free synthetic biology [2] | Integrates CRISPR/Cas or T7 polymerase systems for signal augmentation. | Potentially bridges sensitivity gap with nucleic acid tests [2]. |
| Detection Method | Chemiluminescent Western Blot [3] | Enzyme-substrate reaction produces light, captured on film or by CCD. | Highest sensitivity for low-abundance proteins [3]. |
Here are detailed methodologies for key techniques mentioned in the overview.
This protocol is adapted from the development of an assay for Diacetoxyscirpenol (DAS), which achieved a very low detection limit [1].
This workflow outlines the key steps for setting up and optimizing a sensitive sandwich ELISA, incorporating general best practices [4] [2].
For protein detection via Western blot, the choice of detection method is critical for sensitivity [3] [5].
Q1: My ELISA has a high background signal. What are the main causes and solutions?
Q2: How can I improve the sensitivity of my Western blot for a low-abundance protein?
Q3: What are the emerging technologies that can push detection sensitivity beyond conventional ELISA? The field is moving towards integrating cell-free synthetic biology into immunoassays. Techniques such as:
Understanding the biosynthetic pathway is fundamental for troubleshooting. Below is a summary of the key steps and enzymes involved in this compound formation, with the corresponding pathway visualized in the diagram.
The pathway begins with the condensation of two l-tyrosine derivatives [1]. A key challenge and source of variability is the conversion of (R,S)-N-methylcoclaurine to this compound, which is catalyzed by a specific cytochrome P450 enzyme from the CYP80 family [2]. Research in Aristolochia contorta identified the enzyme AcCYP80Q8 as being responsible for this step [2].
Here are solutions to common technical challenges in this compound research:
| Question & Symptom | Possible Cause & Solution |
|---|
| Low this compound Yield in Plant Material • Low abundance in extraction. • High concentration of pathway intermediates. | Cause: Tissue-specific expression of biosynthetic enzymes; harvest timing may be sub-optimal [2]. Solution: Conduct metabolic and gene expression profiling across different tissues (e.g., rhizomes vs. leaves) and developmental stages to identify the optimal source and harvest time [2]. | | Failed In Vitro Enzyme Assay • CYP80Q enzyme shows no activity with N-methylcoclaurine. | Cause: Enzyme's strong R-enantiospecificity; using the wrong substrate stereoisomer [1] [2]. Solution: Verify the chirality of your N-methylcoclaurine substrate. The enzyme likely requires the (R)-enantiomer. Use chiral resolution or synthesis to obtain the correct form. | | Difficulty Identifying this compound • Unclear LC-MS/MS results; cannot confirm identity. | Cause: Lack of a high-quality reference standard and spectral library match [3]. Solution: Consult public MS/MS databases like IQAMDB (IsoQuinolines and Annonaceous Metabolites DataBase) on GNPS for reference fragmentation patterns [3]. |
This protocol is used to validate the function of candidate genes (like CYP80Q8) in a plant system [2].
AcCYP80Q8) cloned into a binary vector (e.g., pEAQ-HT).This protocol is for identifying and confirming this compound in complex plant or microbial extracts [3].
This in silico protocol can provide insights into how this compound might interact with biological targets [4].
The table below summarizes the key characteristics and experimental findings for both compounds.
| Feature | Glaziovine | Sulpiride |
|---|---|---|
| Drug Class | Psychotropic proaporphine alkaloid [1] [2] | Dopamine D2 receptor antagonist [3] [4] [5] |
| Primary Historical Use | Investigated for anxiolytic and anti-ulcer effects [2] | Used for psychiatric disorders, Tourette syndrome, PUD, and GERD [3] |
| Anti-Ulcer Efficacy | Active in various experimentally induced ulcers in guinea pigs and rats [1] [6] | Significant activity in various rat models (pylorus ligation, stress-induced, NSAID/reserpine-induced, cysteamine-induced duodenal ulcers) [4] [5] |
| Mechanisms of Action | Information not available in search results | Dopamine D2 antagonism; antisecretory effect; strengthens gastric mucosal barrier [4] [5] |
| Key Supporting Data | One short-term clinical trial showed comparable efficacy to cimetidine [2] | Clinical study in humans showed reduced duodenal ulcer recurrence when combined with cimetidine [4] |
| Safety & Tolerability | Information not available in search results | Risk of drug-induced parkinsonism, especially in older patients and with short-term use (≥9 days) [3] |
For your experimental design and analysis, here are the methodologies and findings from key studies.
A 1994 study detailed sulpiride's anti-ulcer activity in rats, providing the following experimental data and protocols [4] [5]:
A 1981 short-term clinical trial compared this compound to cimetidine [2]:
Based on the available research, the anti-ulcer effects of sulpiride appear to involve multiple pathways, primarily linked to its action as a dopamine D2 receptor antagonist. The diagram below illustrates this proposed mechanism.
The search results did not provide sufficient information to detail a specific mechanism of action for this compound.
The table below summarizes the key findings from older studies on this compound's potential therapeutic effects.
| Study Focus | Compared Agent(s) | Experimental Model | Key Findings and Efficacy | Year Published |
|---|---|---|---|---|
| Anti-ulcerogenic Effect [1] | Sulpiride | Guinea pigs and rats with experimentally induced ulcers | This compound demonstrated a protective effect against the development of ulcers. The study compared the potency of this effect against Sulpiride. | 1978 |
| Psychotropic Effects (Anxiety/Depression) [2] [3] | - (Used in humans as a tranquilizer) | Human clinical use | This compound has been used in humans as a tranquilizer for treating anxiety and depression [2]. One clinical trial concluded it was a "non-sedative psychotropic drug" [3]. | - |
| Neuroprotective Potential [4] | - | In silico (computer modeling) studies | Identified as a major alkaloid in Nardostachys jatamansi, with in silico models suggesting potential as a bioactive compound for neurodegenerative diseases. | 2022 |
Here is a detailed look at the methodologies from the studies cited above.
Anti-ulcerogenic Comparative Study [1]: The study induced ulcers in laboratory animals (guinea pigs and rats) using various experimental methods. Researchers then administered this compound and Sulpiride to compare their protective effects against these induced ulcers, measuring outcomes related to ulcer formation.
Pharmacokinetics in Humans [3]: This study investigated how this compound is absorbed and processed in the body. Healthy human volunteers received a single 20 mg dose of radiolabeled this compound-14C, both orally in capsules and intravenously. Researchers measured total radioactivity in plasma, urine, and feces over time to determine absorption rates and metabolism.
The following diagram illustrates the research workflow for identifying this compound's neuroprotective potential, as indicated in a 2022 study [4]. This pathway shows how initial phytochemical profiling can lead to hypotheses for future drug development.
The information available is too limited to make a definitive judgment on this compound's comparative efficacy against modern alternatives. Here's an objective assessment:
This table consolidates the available quantitative data for direct comparison. Please note the significant differences in data availability and maturity between the two substances.
| Parameter | Glaziovine | Diazepam |
|---|---|---|
| Drug Class | Proaporphine alkaloid [1] | Benzodiazepine [2] [3] |
| Primary Indications | Investigated for anxiety (historical) [4] | Anxiety, panic disorders, alcohol withdrawal, seizures, muscle spasms, sedation [2] [3] |
| Mechanism of Action | Not fully defined; suggested as a "tranquilizer" with potential dopamine receptor interaction [5] [4] | Positive allosteric modulator of GABA-A receptor, enhancing inhibitory GABA effects [2] [3] |
| Enteral Absorption | High (78-84%) [1] | High (>90%) [2] |
| Time to Peak Plasma (Oral) | ~2 hours [1] | 1-1.5 hours (delayed with food) [2] [3] |
| Metabolism | Glucuronidation (primary pathway) [1] | Hepatic (CYP2C19, CYP3A4) to active metabolites (desmethyldiazepam, temazepam, oxazepam) [2] [3] |
| Elimination Half-Life | Not reported in search results | 20-100 hours (parent compound); 50-100 hours (primary active metabolite, desmethyldiazepam) [2] [3] [6] |
| Route of Excretion | Urine (primary) [1] | Urine (primarily as glucuronide conjugates) [2] [3] |
Here is a detailed look at the key clinical and experimental studies that form the basis for our understanding of these compounds.
A key study directly compared the anxiolytic effects of this compound and diazepam in humans [4].
This study exemplifies the robust clinical evidence supporting diazepam's established uses [7].
While diazepam's mechanism is well-established, this compound's is not fully defined. The following diagram synthesizes information from the search results to present a plausible, simplified signaling pathway for its potential anxiolytic activity, acknowledging that this is an area requiring further research.
The fundamental difference between the two substances lies in their molecular targets and mechanisms, as illustrated below.
For your work in drug development, this compound may represent a chemically distinct starting point for novel anxiolytics, but it would require extensive contemporary research to validate its efficacy and safety profile.
This compound is a proaporphine alkaloid noted for its neuropharmacological properties, including use as a tranquilizer and potential applications in treating neurodegenerative diseases [1] [2]. The table below compares its presence and yield across different plant species and production systems.
| Species / System | Reported Yield / Content | Context and Key Findings |
|---|---|---|
| Nardostachys jatamansi (Natural Plant) | 35% (of total alkaloid peak area) [1] | Identified as one of the two most abundant alkaloids (alongside actinidine) in an optimized extract from the whole plant [1]. |
| Nardostachys jatamansi (Cell Suspension Culture) | 2.84 μg/g Dry Weight (Control); 15.21 μg/g DW (Elicited) [1] | Methyl Jasmonate (25 μM) increased yield by 5.36x. LPS (50 mg/L) increased yield by 4.29x. Demonstrates the effectiveness of elicitors [1]. |
| Houttuynia cordata (Pathway Elucidation) | Pathway intermediates identified [3] [4] | Key enzymes (CYP80Q) characterized for converting (R)-N-methylcoclaurine into (R)-glaziovine, a precursor. Important for understanding biosynthesis [3] [4]. |
| Stephania yunnanensis (Pathway Context) | Mentioned as a key biosynthetic intermediate [5] | Described as an important precursor in the oxidative rearrangement pathway leading to type II aporphine alkaloids like crebanine [5]. |
The most detailed experimental data for enhancing this compound production comes from cell suspension cultures of Nardostachys jatamansi [1]. Here is a summary of the key methodology:
This workflow for enhancing this compound production in Nardostachys jatamansi cell cultures can be visualized as follows:
Biosynthetic Pathway this compound is part of the Benzylisoquinoline Alkaloid (BIA) family. Its biosynthesis involves a key C-C phenol coupling reaction, a crucial step that forms the complex proaporphine skeleton. Research in plants like Houttuynia cordata and Aristolochia contorta has identified specific CYP80Q enzymes that catalyze the conversion of (R)-N-methylcoclaurine into (R)-glaziovine [3] [4] [5]. A notable finding is that these enzymes in Magnoliids can be more promiscuous in their substrate stereospecificity compared to those in other plant families [3] [4]. Furthermore, genes involved in BIA backbone formation (like CYP80B, 4'OMT, and 6OMT) are often found clustered in plant genomes, suggesting an evolutionary drive for coordinated biosynthesis [3] [4].
Pharmacology and Human Data
Glaziovine is a rare pro-aporphine alkaloid [1] [2]. Its core structure is based on the aporphine skeleton, which is a tetracyclic framework formed by a benzene ring fused to a benzylisoquinoline system [2].
The table below summarizes the key biological activities and associated structural insights for this compound and its derivatives based on the available literature:
| Compound / Derivative | Reported Biological Activity | Key Structural Feature / Implication | Experimental Model (Citation) |
|---|---|---|---|
| This compound (Parent compound) | Potential therapeutic candidate for neurodegenerative disorders (in silico prediction) [1]; Tranquilizer use [1] | Aporphine alkaloid core structure [2] | In silico study (UPLC-Q-TOF-MS & docking) [1] |
| Tumor inhibition [1] | Not specified | Ethanol extract testing against 9-KB cancer cells [1] | |
| Suppression of Hepatitis B viral antigen (IC₅₀: 0.088 mM) [1] | Not specified | In vitro assay (Hep G2.2.15 cells) [1] |
| O7-allyl derivative of Glaziovianin A | - Increased cytotoxicity
A notable finding from a 2010 study is that for the related isoflavone glaziovianin A, the O7-allyl derivative exhibited stronger cytotoxicity and M-phase inhibition in HeLa S3 cells than the parent compound [3]. This suggests that O-alkylation at specific positions on the core scaffold can be a critical structural modification for enhancing anticancer activity.
The following methodologies are derived from the studies referenced in the tables above.
1. Protocol for Cytotoxicity and Cell Cycle Analysis (as in [3])
2. Protocol for Enhanced Alkaloid Production (as in [1])
The diagram below illustrates a generalized workflow for conducting a Structure-Activity Relationship study, integrating the key steps discussed in the literature [4].
This flow diagram outlines the core, iterative process of SAR studies [4]. The process begins with identifying an active lead compound like this compound. Based on its structure, researchers develop a hypothesis about which parts are crucial for activity. They then design and synthesize analogues, testing them to generate biological data. Analyzing this data either refines the hypothesis for a new cycle of design or leads to an optimized drug candidate.
The following diagram outlines the specific experimental protocol, detailed earlier, for enhancing this compound production using cell suspension cultures and elicitors [1].
The available data is insightful but highlights a clear need for more comprehensive and systematic SAR studies on this compound.
Future research should prioritize the synthesis of a diverse library of this compound analogues, with systematic modifications to its aromatic rings and functional groups. These should be profiled in uniform, high-throughput assays to generate robust, comparable data on potency, selectivity, and pharmacokinetic properties [5] [4].
This compound is a proaporphine alkaloid that has been used in humans as a tranquilizer for treating anxiety and depression [1]. Proaporphine alkaloids are often considered metabolic precursors to aporphine alkaloids [1]. While the search results indicate that proaporphines as a class have received less scientific attention than aporphines, this compound is a notable exception due to its documented medicinal use [1].
Should you pursue experimental research to obtain comparative data, the following established techniques are relevant. The table below compares several key methods mentioned in the scientific literature.
| Method | Key Measurable Parameters | Key Advantages | Common Experimental Context |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) [2] | Binding affinity (KD), Association rate (kon), Dissociation rate (koff) | Label-free, real-time data, provides kinetics and affinity, high sensitivity [2]. | Often used as a primary, direct method for biomolecular interaction analysis. |
| Affinity Chromatography [3] | Binding constants, kinetics, site-specific affinity and competition. | Versatile; can be used for binding, competition, and kinetic studies [3]. | Used with an immobilized target (e.g., a protein) to study interactions with a soluble drug. |
| Zonal Elution [3] | Drug-target binding constants. | A common mode of affinity chromatography [3]. | A specific technique within affinity chromatography. |
| Frontal Analysis [3] | Number of binding sites, binding constants. | A common mode of affinity chromatography [3]. | A specific technique within affinity chromatography. |
| ELISA [2] | End-point concentration/quantity of a biomolecule. | Highly accessible, cost-effective, and standardized [2]. | Best for quantifying presence; does not provide kinetic data. |
The following diagram illustrates a generalized workflow for conducting a binding affinity study using SPR, which is recognized for its ability to provide rich kinetic and affinity data [2].
| Parameter | Human Data [1] | Dog Data [2] |
|---|---|---|
| Administration Routes | Oral, Intravenous (IV) | Oral, Intravenous (IV) |
| Enteral Absorption / Bioavailability | 78% - 84% | 80% - 98% |
| Time to Peak Plasma Concentration (Tmax) | 2 hours (oral) | 1 hour (oral) |
| Cumulative Urinary Excretion (24h) | 38% (oral), 50% (IV) | 39% (oral), 49% (IV) |
| Fecal Excretion | Information not available in search results | Excreted via bile into intestine |
| Key Metabolite | This compound glucuronide (sole metabolite identified in urine) | Information not available in search results |
The foundational data in the table above were generated using the following methodologies:
Bioavailability = (Cumulative urinary excretion after oral dose / Cumulative urinary excretion after IV dose) * 100.Bioavailability = (AUC_oral / AUC_IV) * 100, where AUC represents the total drug exposure in plasma over time.The following diagram illustrates the key metabolic pathway and excretion routes of this compound in humans, based on the experimental findings:
This compound Metabolism and Excretion Pathway
The table below summarizes the key characteristics of this compound based on the search results.
| Feature | Description |
|---|---|
| Chemical Class | Proaporphine alkaloid (a type of benzylisoquinoline) [1] [2] |
| Natural Source | Ocotea glaziovii (Laureaceae family) [3] |
| Reported Neuropharmacological Properties | "Major psychotropic alkaloid" [3] |
| Key Pharmacokinetic Data in Humans | High enteral absorption (78-84%); peak plasma levels at 2 hours (oral); this compound glucuronide identified as a metabolite [1] |
| Other Documented Activities | Anti-ulcerogenic effects in animal models [3] |
While direct "head-to-head" experimental data for this compound is sparse, its profile can be contextually compared to well-studied alkaloid classes. The following table contrasts its known and potential attributes with other neuroactive alkaloids.
| Alkaloid Class / Example | Primary Neuropharmacological Targets & Mechanisms | Therapeutic Applications / Effects |
|---|---|---|
| Proaporphine (this compound) | Not fully elucidated; described as a "major psychotropic" [3]. | Investigated for psychotropic properties [3]. |
| Indole (e.g., Rhynchophylline) | • Modulates NMDA receptors (reduces Ca²⁺ influx) [4] • Enhances GABAergic signaling [4] • Modulates voltage-gated Na⁺, K⁺, Ca²⁺ channels [4] | Preclinical investigation for anti-epileptic and neuroprotective effects [4]. | | Isoquinoline (e.g., Berberine) | Multiple targets including apoptosis pathways, cell cycle, and angiogenesis in cancer cells [5]. | Investigated for anticancer applications [5]. | | Pyridine (e.g., Nicotine) | Acts as an agonist on nicotinic acetylcholine receptors (nAChRs) [6]. | Stimulant effects; research into cognitive enhancement and addiction [6]. |
Here are the methodologies from key studies on this compound and a representative study on another alkaloid for comparison.
This compound Anti-Ulcerogenic Study [3]
This compound Human Pharmacokinetic Study [1]
Rhynchophylline Anti-Epileptic Study [4]
The diagram below illustrates the general molecular targets of several alkaloid classes discussed, providing a conceptual framework for their mechanisms of action.
This diagram highlights that while several alkaloid classes have well-defined molecular targets, this compound's specific mechanisms remain an area for future research.
The available data suggests this compound is a proaporphine alkaloid with documented psychotropic properties and favorable absorption in humans [3] [1] [2]. However, compared to other alkaloid classes, there is a significant lack of modern research:
To advance the understanding of this compound's neuropharmacology, future research could utilize modern techniques like electrophysiology on neuronal circuits, specific receptor binding assays, and in vivo studies on animal models of neurological disorders, following the approaches used for other alkaloids like rhynchophylline [4] and Gelsemium alkaloids [7].
This compound is a proaporphine alkaloid that was initially investigated for its psychotropic effects, such as its use as a tranquilizer for anxiety and depression [1]. A 1978 comparative study also explored its potential for treating ulcers [2].
The table below summarizes the key findings from the available research:
| Aspect | Details on this compound |
|---|---|
| Reported Anti-ulcer Effect | Active in experimentally induced ulcers in guinea pigs and rats [2]. |
| Comparative Drug | Sulpiride [2]. |
| Experimental Models | Different types of ulcers induced in guinea pigs and rats (specific models not detailed) [2]. |
| Quantitative Data | Not available in the accessible abstract. |
| Mechanism of Action | Not elucidated in the available study. |
The search results highlight two important contexts for natural product drug discovery, though they do not contain specific data on this compound.
A significant limitation is that the core study on this compound's anti-ulcer effect is from 1978 [2]. The field of peptic ulcer disease has advanced considerably since then, most notably with the discovery of H. pylori and the development of proton-pump inhibitors. No recent validation studies or clinical trial data were found, and the available information lacks the mechanistic and quantitative data needed for a robust comparison with modern anti-ulcer drugs.
Based on the general methodology described in the older study and modern research approaches [2] [4], the following diagram outlines a typical workflow for validating the anti-ulcerogenic activity of a compound like this compound. This can serve as a reference for the kind of experimental protocols involved.
The diagram illustrates the multi-stage process, beginning with compound acquisition and progressing through safety and efficacy testing to mechanistic studies [4].
The table below summarizes key information on glaziovine and several other natural products with reported anxiolytic effects.
| Substance | Class/Type | Reported Anxiolytic Efficacy & Key Comparisons | Primary Experimental Models | Notable Findings |
|---|---|---|---|---|
| This compound | Proaporphine Alkaloid [1] | Clinically effective, comparable to diazepam in a human trial [2]. | Human clinical trials [2] | A 1974 double-blind trial found it effective for anxiety with efficacy similar to diazepam [2]. |
| Brazilin | Natural Compound (from Caesalpinia sappan L.) [3] | Effective in mouse models of anxiety-like behavior [3]. | Mice (Chronic Mild Stress model) [3] | Showed antidepressant- and anxiolytic-like effects, potentially via inhibiting oxidative stress [3]. |
| Salvinorin A | Diterpene (κ-opioid receptor agonist) [4] | Dual Effects: Anxiolytic at low doses, but can be aversive/hallucinogenic [4]. | Rats (Elevated Plus Maze) [4] | Effects mediated by κ-opioid and endocannabinoid systems. Dose-dependent and complex behavioral impact [4]. |
Understanding the methodology behind the data is crucial for interpretation. Here are the experimental details for the key findings mentioned above.
This compound Human Clinical Trial [2]:
Brazilin Animal Study [3]:
Salvinorin A Animal Study [4]:
The following diagram maps the current research landscape for this compound and the other substances, highlighting the different levels of evidence and known mechanisms.
This compound is a proaporphine alkaloid found in certain plants. Its proposed mechanism of action is distinct from most standard antipsychotics [1].
The table below summarizes its key characteristics based on current research.
| Feature | Description of this compound |
|---|---|
| Chemical Class | Proaporphine alkaloid [2] |
| Natural Source | Nardostachys jatamansi, Aristolochia contorta, Ocotea glaziovii [2] [1] |
| Proposed Mechanism | Not fully elucidated; investigated as a tranquilizer. Biosynthesis in plants is catalyzed by CYP80Q8 [2] [1]. |
| Research Context | Early-stage, preclinical; identified in plant extracts and studied for biosynthesis. Not an approved pharmaceutical [2] [1]. |
The following table places this compound in the context of established treatments and other novel drugs in development. A direct quantitative comparison is not possible due to the early stage of this compound research.
| Drug / Compound | Primary Mechanism of Action | Clinical Status & Key Findings |
|---|---|---|
| This compound | Proposed tranquilizer; specific molecular targets in humans not confirmed [2]. | Preclinical research compound; not in clinical trials for psychiatry [2]. |
| Typical Antipsychotics (e.g., Haloperidol) | Primarily dopamine D2 receptor antagonists [3] [4]. | Approved; effective for positive symptoms but risk of extrapyramidal side effects [3]. |
| Atypical Antipsychotics (e.g., Clozapine) | Serotonin 5-HT2A and dopamine D2 receptor antagonists; multi-receptor targeting [3]. | Approved; gold standard for treatment-resistant schizophrenia; lower extrapyramidal symptoms but metabolic side effects [3]. |
| Ulotaront (SEP-363856) | TAAR1 agonist with 5-HT1A agonist activity; does not block D2 receptors [3]. | Phase III trials; significantly reduced PANSS scores in trials; minimal side effects on weight or prolactin [3]. |
| Cariprazine | D2/D3 receptor partial agonist with higher affinity for D3 receptors [4]. | Approved; shows efficacy for negative and cognitive symptoms of schizophrenia [4]. |
Current research on this compound focuses on its natural occurrence, biosynthesis, and production for pharmacological study.
Research on this compound often involves cell suspension cultures to enhance production. The workflow below outlines a common methodology.
Diagram Title: this compound Production via Cell Culture Elicitation
Key Experimental Steps:
For a compound like this compound, early-stage mechanistic studies focus on identifying its molecular targets. The diagram below illustrates a generalized screening workflow.
Diagram Title: Psychotropic Drug Mechanism Screening Workflow
Key Experimental Steps:
This compound represents an interesting natural product with a history of traditional use as a tranquilizer. However, for modern drug development:
The field is moving toward novel mechanisms like TAAR1 agonism (ulotaront) and refined multi-receptor targeting (cariprazine) to address unmet needs, particularly negative and cognitive symptoms with better side-effect profiles [3] [4].
The table below summarizes the key information available on glaziovine from recent scientific literature.
| Aspect | Available Information | Source / Context |
|---|---|---|
| Classification | Aporphine alkaloid (a type of Benzylisoquinoline Alkaloid, or BIA) | [1] [2] |
| Natural Sources | Aristolochia contorta (a Magnoliids plant); Nardostachys jatamansi (Indian spikenard) | [1] [3] [2] | | Biosynthesis | Formed from (S,R)-N-methylcoclaurine by a CYP80Q enzyme in Aristolochia contorta. | [1] [2] | | Known Pharmacokinetic Data | Human Study (1978): • High enteral absorption (78-84%) • Peak plasma levels at 2 hours (oral) • Primary metabolite: this compound glucuronide • ~38% of radioactive dose excreted in urine in 24h (oral) | [4] |
The most concrete experimental data comes from a 1978 human pharmacokinetic study. The methodology is outlined below [4].
The following diagram illustrates the known biosynthetic and metabolic pathways of this compound based on the search results.
This diagram summarizes two key processes: